N-Formyl-dl-tryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-formamido-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEMLJPSSOJRHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936447 | |
| Record name | N-(Hydroxymethylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16108-03-5 | |
| Record name | N-(Hydroxymethylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of N-Formyl-dl-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for N-Formyl-dl-tryptophan. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical data for their work.
Chemical Structure and Identification
This compound is a derivative of the essential amino acid tryptophan, characterized by the presence of a formyl group attached to the alpha-amino group. This modification alters the chemical properties and biological activity of the parent molecule.
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | 2-formamido-3-(1H-indol-3-yl)propanoic acid |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| SMILES String | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O |
| CAS Number | 16108-03-5 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 232.24 g/mol |
| Melting Point | 167 °C[1] |
| Boiling Point (Predicted) | 590.4 ± 45.0 °C |
| Density (Predicted) | 1.375 ± 0.06 g/cm³ |
| pKa (Predicted) | 3.49 ± 0.10 |
| Solubility | Soluble in hot alcohol and alkali hydroxides; insoluble in chloroform. |
Experimental Protocols
Synthesis of this compound
A common method for the N-formylation of amino acids involves the use of formic acid. The following is a representative protocol for the synthesis of this compound.
Materials:
-
dl-Tryptophan
-
85% Formic acid (aqueous)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add dl-tryptophan (1 equivalent).
-
Add toluene to the flask to create a suspension.
-
Add 1.2 to 2.0 equivalents of 85% aqueous formic acid to the mixture.
-
Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Continue the reaction under reflux for 4-9 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, can be isolated by removing the toluene under reduced pressure.
-
Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.
This procedure is based on general methods for the N-formylation of amines using formic acid and a Dean-Stark trap to drive the reaction to completion by removing water.
Analytical Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis and quantification of this compound. The following protocol outlines a general approach.
Instrumentation and Columns:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
A gradient elution is typically employed. A representative gradient is as follows:
-
0-5 min: 5% B
-
5-35 min: Gradient to 65% B
-
35-40 min: Gradient to 100% B
-
40-45 min: Hold at 100% B
-
45-50 min: Return to 5% B
-
50-60 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (for UV detection)
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject a known volume (e.g., 20 µL) onto the HPLC column.
Quantification:
-
A calibration curve should be generated using standard solutions of this compound of known concentrations to quantify the amount in the sample.
Biological Context: The Kynurenine Pathway
While this compound itself is not a central metabolite in major signaling pathways, the closely related compound, N-formylkynurenine, is the initial product in the kynurenine pathway, the primary route of tryptophan catabolism. This pathway is of significant interest in immunology, neuroscience, and oncology. The enzymatic conversion of tryptophan to N-formylkynurenine is the rate-limiting step.
The diagram above illustrates the initial enzymatic steps of the kynurenine pathway. Tryptophan is converted to N-formylkynurenine by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). Subsequently, kynurenine formamidase catalyzes the conversion of N-formylkynurenine to kynurenine. This pathway is critical in regulating immune responses and has implications in various disease states.
References
A Technical Guide to the Synthesis of N-Formyl-dl-tryptophan for Research Applications
This document provides a comprehensive technical overview of the synthesis of N-Formyl-dl-tryptophan, a crucial derivative of the amino acid tryptophan. Its application is significant in peptide synthesis, where the formyl group serves as a protecting group for the α-amino functionality, and in medicinal chemistry for the development of novel bioactive molecules.[1] This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, data summaries, and workflow visualizations.
Physicochemical Properties
This compound, also known as Nα-Formyl-DL-tryptophan or 2-formamido-3-(1H-indol-3-yl)propanoic acid, is a stable derivative of tryptophan.[2][3] A summary of its key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 16108-03-5[2] |
| Molecular Formula | C₁₂H₁₂N₂O₃[2][3] |
| Molecular Weight | 232.23 g/mol [3][4] |
| Melting Point | 167°C[5] |
| Boiling Point (Predicted) | 590.4 ± 45.0 °C[5] |
| Density (Predicted) | 1.375 ± 0.06 g/cm³[5] |
| Solubility | Almost transparent in hot Methanol.[5] Sparingly soluble in aqueous buffers. |
| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place.[5] |
Synthesis of this compound
The most common and efficient method for the Nα-formylation of amino acids is the use of a mixed anhydride, typically acetic formic anhydride, generated in situ from formic acid and acetic anhydride. This method is highly selective for the amino group, preventing undesired side reactions on the indole ring of tryptophan.[6]
The formylation reaction proceeds by nucleophilic attack of the amino group of DL-tryptophan on the highly electrophilic formyl carbon of the acetic formic anhydride intermediate.
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound based on the acetic formic anhydride method.
Materials:
-
DL-Tryptophan
-
Formic acid (98-100%)
-
Acetic anhydride
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
Preparation of the Formylating Reagent: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add acetic anhydride to an excess of formic acid. The reaction is exothermic and generates the acetic formic anhydride in situ. The mixture should be stirred for approximately 1-2 hours at a low temperature (0-5 °C) to ensure complete formation of the mixed anhydride.[6]
-
Formylation Reaction: Dissolve DL-tryptophan in a separate portion of cold formic acid. Slowly add this solution to the pre-formed formylating reagent under continuous stirring, maintaining the low temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (tryptophan) is consumed.
-
Work-up and Isolation: Once the reaction is complete, the mixture is carefully poured into a beaker of ice-cold water to quench any unreacted anhydride and to precipitate the product.
-
Purification: The crude this compound precipitate is collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product with high purity.
| Parameter | Condition/Value | Rationale |
| Formylating Agent | Acetic formic anhydride (in situ) | Highly reactive and selective for N-formylation.[6] |
| Temperature | 0-5 °C | Controls the exothermic reaction and prevents decomposition of the anhydride. |
| Solvent | Formic Acid | Acts as both a solvent for tryptophan and a reagent.[7] |
| Purification | Recrystallization | Effective method for removing unreacted starting materials and by-products. |
| Typical Yields | > 75% | The formylation reaction is generally high-yielding. |
Experimental Workflow Visualization
The overall process from synthesis to characterization involves several key stages, as illustrated in the workflow diagram below.
Product Characterization
Confirmation of the successful synthesis and purity of this compound is achieved through standard analytical techniques.
-
Melting Point: A sharp melting point at or near the literature value (167°C) is a primary indicator of purity.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch of the formamide, the C=O stretch of the carboxylic acid and the formyl group, and aromatic C-H stretches from the indole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure.[3] The presence of a formyl proton signal in the ¹H NMR spectrum and the corresponding carbonyl carbon in the ¹³C NMR spectrum are key diagnostic markers.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (232.23 g/mol ).[3][4]
Reference spectral data for this compound are available in public databases such as PubChem and SpectraBase.[3]
Conclusion
The synthesis of this compound via the in situ generation of acetic formic anhydride is a reliable and high-yielding method suitable for research purposes. This guide provides the necessary procedural details and characterization data to aid scientists in the preparation of this valuable compound. Proper execution of the protocol and thorough characterization of the final product are essential for ensuring its suitability for subsequent applications in peptide synthesis and drug discovery.
References
- 1. N1-Formyl-Tryptophan Reagent|For Research Use [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. N-(Hydroxymethylidene)tryptophan | C12H12N2O3 | CID 582651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Formyltryptophan | C12H12N2O3 | CID 152933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 16108-03-5 [m.chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
N-Formyl-dl-Tryptophan: A Pivotal Intermediate in the Kynurenine Pathway with Emerging Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-dl-tryptophan, existing in its biologically active form as N-formyl-L-kynurenine (NFK), represents the initial and rate-limiting metabolite in the kynurenine pathway (KP), the primary route of tryptophan catabolism in mammals.[1][2][3] Traditionally viewed as a transient precursor to L-kynurenine, recent evidence challenges this perspective, suggesting that NFK possesses intrinsic reactivity and potential signaling roles that extend beyond its intermediary status.[4][5][6] This technical guide provides a comprehensive overview of NFK's role in the kynurenine pathway, detailing its biochemical synthesis and degradation, quantitative data, experimental protocols for its study, and its emerging implications in health and disease. This document is intended to serve as a critical resource for researchers in immunology, neurobiology, and oncology, as well as for professionals engaged in drug discovery and development targeting the kynurenine pathway.
Biochemical Properties and Position in the Kynurenine Pathway
N-Formyl-L-kynurenine is a non-proteinogenic amino acid derivative formed from the oxidative cleavage of the indole ring of L-tryptophan.[5] This irreversible reaction is catalyzed by three distinct heme-containing enzymes: indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO).[1][7] While TDO is predominantly expressed in the liver and regulates systemic tryptophan levels, IDO1 and IDO2 are more widely distributed and are inducibly expressed in various tissues and immune cells in response to inflammatory stimuli, most notably interferon-gamma (IFN-γ).[5]
Following its synthesis, NFK is rapidly hydrolyzed by the enzyme kynurenine formamidase (also known as arylformamidase or AFMID) to yield L-kynurenine and formate.[8][9][10] L-kynurenine then serves as a crucial branch-point metabolite, directing the pathway towards the production of either neuroprotective compounds like kynurenic acid or potentially neurotoxic and immunomodulatory metabolites such as quinolinic acid and 3-hydroxykynurenine.[4]
Figure 1: Simplified Kynurenine Pathway focusing on N-Formyl-L-kynurenine.
Quantitative Data
Understanding the kinetics of the enzymes that produce and consume NFK, as well as its cellular concentrations, is crucial for elucidating its physiological and pathological roles.
Enzyme Kinetics
The enzymes responsible for the synthesis and degradation of NFK exhibit distinct kinetic properties. While comprehensive kinetic data for human enzymes are still being fully characterized, studies in various species provide valuable insights.
| Enzyme | Substrate | Organism/Source | Km (mM) | kcat (min⁻¹) | Reference(s) |
| Kynurenine Formamidase | N-Formyl-L-kynurenine | Drosophila melanogaster | 0.32 ± 0.06 | 1584 ± 267 | [11] |
| Kynurenine Formamidase | N-Formyl-L-kynurenine | Mouse (recombinant) | 0.19 | Not Reported | [11] |
Table 1: Kinetic Parameters of Kynurenine Formamidase.
Cellular and Extracellular Concentrations
Direct quantification of NFK in biological systems is challenging due to its transient nature. Consequently, its concentration is often inferred from the activity of IDO1/TDO or the levels of its more stable downstream product, kynurenine. However, recent advancements in analytical techniques are beginning to shed light on its abundance. It is important to note that NFK is unstable in standard cell culture media, which can alkalinize when exposed to atmospheric CO2, and its concentrations may not accurately reflect intracellular metabolism.[5] The use of stable isotope-labeled tryptophan is recommended for precise intracellular measurements.[5]
While specific intracellular concentrations of NFK are not widely reported, studies have measured the extracellular accumulation of kynurenine in various cell culture models, which provides an indirect measure of the flux through the initial steps of the kynurenine pathway. For instance, in IFN-γ-stimulated human primary astrocytes and neurons, kynurenine can be detected in the micromolar range.[8] In melanoma cell lines treated with IFN-γ, extracellular kynurenine concentrations can also reach low micromolar levels.[12]
Experimental Protocols
Accurate measurement of NFK and the activity of the enzymes involved in its metabolism is fundamental for research in this field.
Measurement of IDO1/TDO Activity
The activity of IDO1 and TDO is typically determined by measuring the production of kynurenine from tryptophan. As NFK is rapidly converted to kynurenine, assays often include a step to ensure complete hydrolysis.
Protocol 1: Absorbance-Based In Vitro IDO1 Activity Assay
This protocol measures the formation of kynurenine, which absorbs light at 365 nm.[13]
Materials:
-
Purified recombinant IDO1 protein or cell/tissue lysate
-
L-tryptophan
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
NFK standard
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4) and the desired concentration of L-tryptophan (e.g., 2 mM).
-
Add the purified IDO1 enzyme or lysate to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a protein precipitant (e.g., trichloroacetic acid).
-
Centrifuge to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at 365 nm to quantify the amount of kynurenine produced.
-
A standard curve using known concentrations of kynurenine should be prepared to determine the concentration in the samples.
Figure 2: Workflow for an absorbance-based IDO1 activity assay.
Quantification of N-Formyl-L-kynurenine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of kynurenine pathway metabolites, including NFK.[14]
Sample Preparation: Proper sample handling is critical for the accurate measurement of NFK due to its instability.[5]
-
For cell culture supernatants, the addition of a non-volatile phosphate buffer can help maintain a neutral pH and prevent NFK degradation.[5]
-
For plasma or serum, proteins are typically precipitated using an organic solvent like methanol or acetonitrile, often acidified with formic acid.[1]
-
Samples are then centrifuged, and the supernatant is collected for analysis.
-
The use of a stable isotope-labeled internal standard for NFK is highly recommended for accurate quantification.
LC-MS/MS Analysis:
-
Chromatographic Separation: Reverse-phase chromatography, typically with a C18 column, is used to separate NFK from other metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is commonly employed.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of NFK and a specific product ion generated upon fragmentation, ensuring high selectivity.
Figure 3: General workflow for NFK quantification by LC-MS/MS.
Emerging Roles and Signaling Pathways
Recent research has begun to challenge the long-held view of NFK as a mere transient intermediate.
Non-Enzymatic Reactivity
A pivotal finding is the discovery that under physiological conditions (pH 7.4, 37°C), NFK can undergo deamination to form a highly reactive electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA).[4][5][6] This intermediate can rapidly form adducts with cellular nucleophiles, most notably the antioxidants cysteine and glutathione.[4][5] This suggests a novel, non-enzymatic branch of the kynurenine pathway where NFK acts as a scavenger of important intracellular thiols. The fate of NFK, whether it proceeds down the canonical enzymatic pathway to L-kynurenine or enters this non-enzymatic branch, appears to be regulated by the local concentration of hydrolytic enzymes like kynurenine formamidase.[4][5]
Figure 4: Dual fate of N-Formyl-L-kynurenine.
Aryl Hydrocarbon Receptor (AhR) Activation
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor known to be a key regulator of immune responses. While L-kynurenine is a known AhR agonist, there is some evidence to suggest that NFK itself may also activate AhR, albeit at supraphysiological concentrations (in the millimolar range).[5] The physiological relevance of this direct interaction is still under investigation, and it is possible that downstream metabolites of NFK are more potent AhR ligands.[15]
Implications for Drug Development
The enzymes that produce and degrade NFK are attractive targets for therapeutic intervention in a range of diseases.
-
Cancer Immunotherapy: IDO1 is a well-established immune checkpoint inhibitor. Its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine pathway metabolites, which collectively suppress T-cell-mediated anti-tumor immunity. The development of IDO1 inhibitors aims to reverse this immunosuppression and enhance the efficacy of other cancer therapies.
-
Neurodegenerative and Psychiatric Disorders: Dysregulation of the kynurenine pathway is implicated in the pathogenesis of several neurological and psychiatric conditions. The balance between the production of neurotoxic and neuroprotective metabolites is critical. Modulating the activity of enzymes upstream and downstream of NFK could therefore represent a therapeutic strategy.
-
Inflammatory and Autoimmune Diseases: Given the immunomodulatory roles of the kynurenine pathway, targeting its enzymes is being explored for the treatment of various inflammatory and autoimmune disorders.
Conclusion
This compound, as N-formyl-L-kynurenine, holds a critical position as the first intermediate in the kynurenine pathway. While its role as a precursor to L-kynurenine is well-established, emerging evidence points to a more complex and potentially significant biological role. Its capacity for non-enzymatic reactions and potential to interact with signaling pathways like the AhR opens new avenues of research. A deeper understanding of the factors that govern its metabolic fate and its direct biological effects is essential for the development of novel therapeutic strategies targeting the kynurenine pathway in cancer, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a foundational resource for researchers to navigate the complexities of NFK biology and to design robust experimental approaches for its investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Formylkynurenine as a Marker of High Light Stress in Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-formylkynurenine but not kynurenine enters a nucleophile-scavenging branch of the immune-regulatory kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. [PDF] N-formylkynurenine but not kynurenine enters a nucleophile-scavenging branch of the immune-regulatory kynurenine pathway | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of Kynurenine Pathway Metabolites on Intracellular NAD+ Synthesis and Cell Death in Human Primary Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the Kynurenine/AhR Pathway in Diseases Related to Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trace derivatives of kynurenine potently activate the aryl hydrocarbon receptor (AHR) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vitro Bioactivity of N-Formyl-dl-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-dl-tryptophan is a critical intermediate metabolite in the kynurenine pathway, the primary route of tryptophan catabolism in mammals.[1][2] This pathway is initiated by the enzymatic conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[3][4] While historically viewed as a transient precursor to L-kynurenine, emerging research suggests that this compound may possess intrinsic biological activities. This technical guide provides a comprehensive overview of the current understanding of the in vitro biological activity of this compound, with a focus on its role in cellular signaling and immune modulation. Due to the limited direct investigation of this compound, this guide also incorporates data on related pathways and potential mechanisms of action to provide a broader context for future research.
Core Concepts: The Kynurenine Pathway and this compound's Place
The catabolism of tryptophan down the kynurenine pathway is a tightly regulated process with significant immunological implications. The initial and rate-limiting step is the oxidation of tryptophan by IDO1, IDO2, or TDO2 to form N-formylkynurenine.[5] This product is then rapidly hydrolyzed by arylformamidase into kynurenine.[5] The pathway as a whole is known to be involved in immune suppression, with the depletion of tryptophan and the production of downstream metabolites like kynurenine contributing to the inhibition of T-cell proliferation and the promotion of an immunosuppressive microenvironment.[6]
Recent studies challenge the view of N-formylkynurenine as a mere passive intermediate. A 2024 preprint suggests that N-formylkynurenine can undergo non-enzymatic reactions with biological nucleophiles, forming conjugates.[3][4] This indicates a potential for direct chemical interactions with cellular components, independent of its conversion to kynurenine.[3]
Quantitative Data Summary
Direct quantitative data on the in vitro biological activity of this compound is notably scarce in publicly available literature. Most studies focus on the activity of the enzymes that produce it or the effects of its downstream metabolite, kynurenine. The following table summarizes the available, albeit limited, quantitative information and provides context with related compounds.
| Compound/Metabolite | Assay Type | Cell Type | Parameter | Value | Reference(s) |
| This compound | Stability in physiological conditions (37°C, pH 7.4) | Cell-free | Half-life | ~3 days (with minimal conversion to kynurenine) | [3] |
| L-Kynurenine | T-cell proliferation inhibition | Human T-cells | IC50 | 157 µM | [7] |
| fMMYALF (mitochondrial N-formyl peptide) | Calcium mobilization (FPR activation) | FPR-expressing HL-60 cells | EC50 | 10 nM | [8] |
| fMMYALF (mitochondrial N-formyl peptide) | Calcium mobilization (FPRL1 activation) | FPRL1-expressing HL-60 cells | EC50 | 15 nM | [8] |
| TCDD (exogenous AHR ligand) | AHR binding affinity | Purified human AHR-ARNT complex | Kd | 39 ± 20 nM | [9] |
| FICZ (endogenous AHR ligand) | AHR binding affinity | Purified human AHR-ARNT complex | Kd | 79 ± 36 nM | [9] |
Potential Signaling Pathways and Mechanisms of Action
While direct evidence is limited, the chemical structure of this compound suggests potential interactions with several key signaling pathways.
Formyl Peptide Receptor (FPR) Activation
N-formyl peptides, particularly those of bacterial and mitochondrial origin, are known agonists of the Formyl Peptide Receptor (FPR) family, which are G-protein coupled receptors involved in chemotaxis and inflammation.[10] Given its N-formyl group, it is plausible that this compound could act as an FPR ligand. Activation of FPRs typically leads to intracellular calcium mobilization.[11]
Aryl Hydrocarbon Receptor (AHR) Modulation
Several tryptophan metabolites, including kynurenine, are known ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a role in immune regulation.[8] While direct binding of this compound to AHR has not been demonstrated, its structural similarity to other tryptophan-derived ligands makes this a plausible area of investigation. AHR activation can lead to the transcription of target genes such as CYP1A1.[9][12]
Detailed Experimental Protocols
The following are detailed, generalized protocols for key in vitro experiments to assess the biological activity of this compound. These protocols are based on standard methodologies and should be optimized for specific cell types and experimental conditions.
Calcium Mobilization Assay for FPR Activation
This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like FPRs.[7][11]
Materials:
-
FPR-expressing cells (e.g., HL-60 cells differentiated to a neutrophil-like phenotype)
-
This compound (test compound)
-
Known FPR agonist (e.g., fMLP) as a positive control
-
FPR antagonist as a negative control
-
Fluo-4 AM calcium indicator dye
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Seed FPR-expressing cells into the 96-well plate and culture until they form a confluent monolayer.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer (typically 2-5 µM), with or without probenecid. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound, the positive control, and the negative control in assay buffer in a separate plate.
-
Signal Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) over time. Establish a baseline reading for 10-20 seconds.
-
Compound Addition: Add the prepared compounds to the cell plate and continue to record the fluorescence signal for at least 60-120 seconds.
-
Data Analysis: Calculate the change in fluorescence intensity for each well. Plot the dose-response curve for this compound and the positive control to determine EC50 values.
Lymphocyte Proliferation Assay
This assay assesses the effect of this compound on the proliferation of lymphocytes, a key measure of immune cell activation.[13][14]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
Culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT)
-
96-well round-bottom microplate
-
Scintillation counter (for [³H]-thymidine) or plate reader (for non-radioactive assays)
Procedure:
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in culture medium and plate them in a 96-well plate.
-
Treatment: Add serial dilutions of this compound to the wells. Include wells with medium only (negative control) and mitogen only (positive control).
-
Stimulation: Add the mitogen to all wells except the negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement ([³H]-thymidine method):
-
Add [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Express results as counts per minute (CPM) or as a stimulation index. Determine the IC50 if an inhibitory effect is observed.
Macrophage Activation Assay
This assay evaluates the effect of this compound on macrophage activation by measuring the production of inflammatory mediators.[15][16]
Materials:
-
Macrophage cell line (e.g., THP-1, differentiated with PMA) or primary monocyte-derived macrophages
-
This compound
-
Lipopolysaccharide (LPS) as a pro-inflammatory stimulus
-
Culture medium
-
ELISA kits for cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Griess reagent for nitric oxide (NO) measurement (for murine macrophages)
-
96-well flat-bottom microplate
Procedure:
-
Cell Culture: Plate macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS to the wells to induce an inflammatory response. Include appropriate controls (medium only, this compound only, LPS only).
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Analysis:
-
Measure cytokine concentrations in the supernatants using ELISA kits according to the manufacturer's instructions.
-
If using murine macrophages, measure nitrite levels (a stable product of NO) in the supernatants using the Griess reagent.
-
-
Data Analysis: Compare the levels of cytokines and NO in the different treatment groups to determine the effect of this compound on macrophage activation.
Conclusion and Future Directions
This compound stands at a critical juncture in tryptophan metabolism, and its biological significance is likely more complex than previously appreciated. While direct evidence of its in vitro activity is currently limited, its chemical structure and position in a key immunomodulatory pathway suggest several plausible mechanisms of action that warrant further investigation. The potential for this compound to act as a signaling molecule, either through receptor-mediated pathways like FPR and AHR or via direct chemical reactivity, opens new avenues for research in immunology and drug development. The experimental protocols outlined in this guide provide a framework for future studies aimed at elucidating the precise biological roles of this intriguing metabolite. A deeper understanding of this compound's bioactivity will undoubtedly contribute to a more complete picture of tryptophan metabolism and its implications for health and disease.
References
- 1. N-Formylkynurenine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. N'-Formylkynurenine - Wikipedia [en.wikipedia.org]
- 3. Beyond Kynurenine: Unraveling the Hidden Fate of N-Formylkynurenine | ISTRY [istry.org]
- 4. biorxiv.org [biorxiv.org]
- 5. [PDF] N-formylkynurenine but not kynurenine enters a nucleophile-scavenging branch of the immune-regulatory kynurenine pathway | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the Ah receptor by tryptophan and tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Contribution of Circulating Host and Microbial Tryptophan Metabolites Toward Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leukocyte Proliferation Assay (Immunostimulation) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The Modulatory Activity of Tryptophan Displaying Nanodevices on Macrophage Activation for Preventing Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
N-Formyl-dl-tryptophan in Neuronal Cells: A Technical Guide to its Hypothesized Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-dl-tryptophan is a derivative of the essential amino acid tryptophan. While not extensively studied directly in the context of neuronal function, its close relationship to two critical biological pathways—the kynurenine pathway of tryptophan metabolism and the formyl peptide receptor (FPR) signaling cascade—suggests potential neuromodulatory roles. This technical guide provides an in-depth overview of the hypothesized mechanisms of action of this compound in neuronal cells, drawing upon the current understanding of these related pathways. The information presented herein is intended to serve as a resource for researchers and professionals in drug development exploring novel therapeutic avenues for neurological disorders.
Dual Hypothesized Mechanisms of Action
The potential effects of this compound on neuronal cells are likely twofold, stemming from its identity as both a key intermediate in tryptophan metabolism and a structural analog of N-formylated peptides.
-
Role in the Kynurenine Pathway: N-formylkynurenine is the initial product of tryptophan catabolism via the kynurenine pathway.[1][2] This pathway is highly active in the central nervous system (CNS) and produces a range of neuroactive metabolites.[3][4] The balance between the neuroprotective and neurotoxic arms of this pathway is crucial for neuronal health.[4]
-
Agonism of Formyl Peptide Receptors (FPRs): N-formylated peptides are known ligands for FPRs, a class of G protein-coupled receptors expressed on various cell types, including neurons and glial cells in the brain.[5][6][7] Activation of FPRs can trigger diverse intracellular signaling cascades, leading to either pro-inflammatory or pro-resolving outcomes.[7][8]
The Kynurenine Pathway in the Central Nervous System
The kynurenine pathway is the primary route for tryptophan degradation in the body.[1] In the brain, this pathway is intricately linked to neuroinflammation, excitotoxicity, and the pathogenesis of several neurodegenerative diseases.[4][9]
Metabolic Cascade
The conversion of tryptophan to its downstream metabolites involves a series of enzymatic steps primarily carried out by astrocytes and microglia.[9]
-
Initiation: The pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert L-tryptophan into N-formyl-L-kynurenine.[2][10]
-
Formation of Kynurenine: N-formyl-L-kynurenine is rapidly hydrolyzed by formamidase to yield L-kynurenine, a central metabolite in the pathway.[10]
-
Divergence to Neuroactive Metabolites: L-kynurenine is at a critical juncture, leading to two distinct branches:
-
Neuroprotective Branch (predominantly in astrocytes): Kynurenine aminotransferases (KATs) convert L-kynurenine to kynurenic acid (KYNA).[9] KYNA is an antagonist of N-methyl-D-aspartate (NMDA) receptors and α7 nicotinic acetylcholine receptors, thereby reducing excitotoxicity.[1]
-
Neurotoxic Branch (predominantly in microglia): Kynurenine-3-monooxygenase (KMO) hydroxylates L-kynurenine to 3-hydroxykynurenine (3-HK).[9] Subsequent enzymatic steps lead to the formation of quinolinic acid (QUIN), a potent NMDA receptor agonist and neurotoxin.[3][9]
-
Quantitative Data on Kynurenine Pathway Metabolites
The concentrations of kynurenine pathway metabolites can vary significantly under physiological and pathological conditions. The following table summarizes representative data from the literature.
| Metabolite | Typical Concentration Range (Human CSF) | Method of Quantification | Reference |
| Tryptophan | 2 - 8 µM | HPLC, LC-MS/MS | [11] |
| Kynurenine | 10 - 100 nM | HPLC, LC-MS/MS | [11][12] |
| Kynurenic Acid | 0.5 - 5 nM | HPLC with fluorescence detection, LC-MS/MS | [11][12] |
| Quinolinic Acid | 10 - 100 nM | GC/MS, LC-MS/MS | [13] |
| 3-Hydroxykynurenine | 1 - 10 nM | LC-MS/MS | [11][14] |
Hypothesized Interaction with Formyl Peptide Receptors (FPRs)
Given its N-formyl group, this compound is a candidate ligand for FPRs. FPRs are expressed in the CNS and play a role in neuroinflammation and neurogenesis.[5][6][15]
FPR Signaling in Neuronal Cells
FPRs are G protein-coupled receptors that, upon ligand binding, can activate multiple downstream signaling pathways.[16]
-
G Protein Coupling: FPRs typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Calcium Mobilization: Activation of phospholipase C (PLC) results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium stores and the activation of protein kinase C (PKC).
-
MAPK and NF-κB Activation: FPR signaling can also activate mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38) and the transcription factor nuclear factor-kappa B (NF-κB), which are key regulators of inflammation and cell survival.[16]
The specific cellular response to FPR activation depends on the ligand, the receptor subtype (FPR1, FPR2, etc.), and the cell type.[7]
Experimental Protocols
Investigating the precise mechanism of action of this compound in neuronal cells requires a combination of in vitro techniques.
Primary Neuronal and Glial Cell Culture
-
Objective: To establish primary cultures of neurons, astrocytes, and microglia for in vitro studies.
-
Methodology:
-
Tissue Dissociation: Isolate cortices or hippocampi from embryonic (E15-18) or early postnatal (P0-P2) rodents.[17][18][19][20][21]
-
Enzymatic Digestion: Treat the tissue with enzymes such as trypsin or papain to dissociate the cells.[18][19]
-
Cell Plating: Plate the dissociated cells onto culture dishes pre-coated with an adhesion substrate like poly-D-lysine or laminin.[19][21]
-
Culture Maintenance: Maintain the cultures in a defined, serum-free medium supplemented with growth factors to support neuronal survival and maturation.[21]
-
Glial Culture: For astrocyte and microglia cultures, postnatal brains are typically used, and specific protocols for their isolation and purification are followed, often involving a mixed glial culture step followed by differential adhesion or shaking to separate the cell types.[22]
-
Neuron-Glia Co-culture for Neuroinflammation Studies
-
Objective: To model the interactions between neurons and glial cells in response to a stimulus like this compound.
-
Methodology:
-
Sequential Seeding: Plate astrocytes first and allow them to form a monolayer. Then, seed neurons on top of the astrocyte layer. Microglia can be added at a later stage to create a triple co-culture.[23][24]
-
Transwell System: Culture neurons and glia in separate compartments of a transwell plate, allowing for the study of secreted factors without direct cell-cell contact.[25][26]
-
Treatment: Treat the co-cultures with this compound at various concentrations and time points.
-
Analysis: Assess neuronal viability (e.g., using MTT or LDH assays), glial activation (e.g., by measuring cytokine release via ELISA or qPCR for inflammatory gene expression), and changes in synaptic proteins (e.g., via Western blotting).[23][24]
-
Conclusion and Future Directions
The mechanism of action of this compound in neuronal cells is likely multifaceted, involving its participation in the kynurenine pathway and its potential to activate formyl peptide receptors. As an intermediate in the kynurenine pathway, its levels could influence the balance between neuroprotective and neurotoxic metabolites. As a putative FPR agonist, it may modulate neuroinflammatory and neurodevelopmental processes.
Significant further research is required to elucidate the precise roles of this compound in the CNS. Key areas for future investigation include:
-
Receptor Binding Studies: Direct assessment of this compound binding affinity and efficacy at FPR subtypes expressed in neuronal and glial cells.
-
In Vivo Studies: Investigation of the effects of systemic or intracerebral administration of this compound in animal models of neurological diseases.
-
Metabolomic Profiling: Detailed analysis of the metabolism of this compound within the brain to understand its conversion to downstream kynurenine pathway metabolites.
A thorough understanding of these mechanisms will be crucial for evaluating the therapeutic potential of this compound and related compounds in the treatment of a range of neurological and psychiatric disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Contribution of Formyl Peptide Receptor Dysfunction to the Course of Neuroinflammation: A Potential Role in the Brain Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Kynurenine Pathway Metabolites on Intracellular NAD+ Synthesis and Cell Death in Human Primary Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expression and signaling of formyl-peptide receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 18. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
- 21. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rupress.org [rupress.org]
- 23. Frontiers | A Neuron, Microglia, and Astrocyte Triple Co-culture Model to Study Alzheimer’s Disease [frontiersin.org]
- 24. A Neuron, Microglia, and Astrocyte Triple Co-culture Model to Study Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Co-culture of Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Central Nervous System Neuron-Glia Co-culture Models | Springer Nature Experiments [experiments.springernature.com]
The Therapeutic Potential of N-Formyl-dl-tryptophan Modulation: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Kynurenine Pathway and its Therapeutic Targeting
Introduction
N-Formyl-dl-tryptophan is a critical intermediate metabolite in the kynurenine pathway, the primary route of tryptophan degradation in mammals. While not a direct therapeutic agent itself, its formation represents a pivotal control point in a cascade that profoundly influences immune regulation, neurobiology, and cancer progression. This technical guide provides a comprehensive overview of the therapeutic landscape surrounding the modulation of this compound levels, primarily through the inhibition of the enzymes responsible for its synthesis: indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO2). This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit this pathway for therapeutic benefit.
The Kynurenine Pathway: A Central Regulator of Immune Tolerance
The catabolism of the essential amino acid L-tryptophan is a crucial metabolic process. While a minor fraction is utilized for protein and serotonin synthesis, the vast majority is degraded through the kynurenine pathway.[1][2][3][4] The initial and rate-limiting step is the oxidation of L-tryptophan to N-formyl-L-kynurenine, a reaction catalyzed by IDO1, IDO2, or TDO2.[1][2][3] N-formyl-L-kynurenine is then rapidly converted to L-kynurenine by formamidases.[3][4]
The therapeutic significance of this pathway stems from two key consequences of its activation:
-
Tryptophan Depletion: The enzymatic consumption of tryptophan in the local microenvironment can lead to the starvation of immune cells, particularly T lymphocytes, which are highly dependent on this essential amino acid for their proliferation and function.[5] This deprivation induces T-cell anergy and apoptosis.[5]
-
Production of Bioactive Metabolites: The downstream metabolites of kynurenine, including kynurenic acid, quinolinic acid, and 3-hydroxykynurenine, are themselves biologically active and can exert immunomodulatory, neurotoxic, or neuroprotective effects.[3][4] Kynurenine and some of its derivatives are ligands for the aryl hydrocarbon receptor (AHR), a transcription factor that can modulate immune cell differentiation and function, often promoting an immunosuppressive phenotype.[5][6]
In the context of oncology, tumor cells can exploit this pathway to create an immunosuppressive microenvironment, thereby evading immune surveillance and destruction.[1][5] Elevated IDO1 expression is observed in various tumor types and is often associated with a poor prognosis.[7] Similarly, in neurodegenerative diseases, dysregulation of the kynurenine pathway can lead to the accumulation of neurotoxic metabolites, contributing to neuronal damage.[2]
Therapeutic Strategy: Targeting the Production of this compound
The primary therapeutic strategy revolving around this compound is the inhibition of the enzymes that produce it, most notably IDO1. The rationale is that by blocking the conversion of tryptophan to this compound, one can simultaneously prevent tryptophan depletion and the accumulation of immunosuppressive kynurenine pathway metabolites. This approach is expected to restore T-cell function and enhance anti-tumor immunity. Several small molecule inhibitors targeting IDO1 have been developed and evaluated in preclinical and clinical settings.
Quantitative Data on Key IDO1 Inhibitors
The following tables summarize key quantitative data for prominent IDO1 inhibitors.
| Inhibitor | Target(s) | IC50 / EC50 / Ki | Assay Type | Reference(s) |
| Epacadostat (INCB024360) | IDO1 | IC50 = 12 nM | Cell-based (human IDO1) | [7] |
| IDO2 | >100-fold selectivity vs IDO1 | Cell-based | [7] | |
| TDO2 | >100-fold selectivity vs IDO1 | Cell-based | [7] | |
| Navoximod (GDC-0919/NLG919) | IDO1 | EC50 = 75 nM | Cell-based | [8] |
| Ki = 7 nM | [8] | |||
| ED50 = 80 nM | Allogeneic MLR (human) | [8] | ||
| ED50 = 120 nM | Antigen-specific T-cell suppression (mouse) | [8] | ||
| Indoximod (1-Methyl-D-tryptophan) | IDO Pathway Modulator | IC50 ~70 nM (for mTORC1 reactivation) | Cell-based | [5] |
| BMS-986205 | IDO1 | - | - | [9] |
Note: Indoximod's mechanism is distinct from direct enzymatic inhibition; it acts as a tryptophan mimetic to counteract the effects of tryptophan depletion.[5][10]
Clinical Trial Data Summary for IDO1 Inhibitors
| Trial Identifier | Inhibitor | Combination Agent | Phase | Indication | Key Findings | Reference(s) |
| ECHO-303/KEYNOTE-698 | Epacadostat | Pembrolizumab | III | Advanced Urothelial Carcinoma | ORR: 26.2% (Epacadostat + Pembrolizumab) vs. 11.9% (Placebo + Pembrolizumab). Trial halted early. | [11] |
| ECHO-202/KEYNOTE-037 | Epacadostat | Pembrolizumab | I/II | Advanced Melanoma | Median PFS: 12.4 months. ORR: 56%. | [12] |
| ECHO-207/KEYNOTE-723 | Epacadostat | Pembrolizumab + Chemotherapy | I/II | Advanced Solid Tumors | ORR: 31.4% across all treatment groups. Acceptable safety profile. | [13] |
| Phase I/II | Indoximod | Pembrolizumab | II | Advanced Melanoma | Well-tolerated. Showed evidence of immune activation in responding patients. | [10] |
| Phase I | Navoximod | Atezolizumab | I | Advanced Solid Tumors | Tolerable safety profile. Dose-dependent decreases in plasma kynurenine. 6 PRs (9%) in dose escalation, 10 PRs/CRs (11%) in expansion. | [9] |
Experimental Protocols
Measurement of IDO1 Enzyme Activity
1. Cell-Free Enzymatic Assay (Absorbance-based)
-
Principle: This assay measures the production of kynurenine from tryptophan by recombinant IDO1 enzyme. The N-formylkynurenine initially produced is hydrolyzed to kynurenine, which can be detected spectrophotometrically after reaction with Ehrlich's reagent.[3][14]
-
Materials:
-
Recombinant human IDO1 protein
-
L-Tryptophan
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid (20 mM)
-
Methylene blue (10 µM)
-
Catalase (100 µg/mL)
-
Trichloroacetic acid (TCA, 30% w/v)
-
Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare an assay mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound (inhibitor) at various concentrations to the wells of a 96-well plate. Include a vehicle control.
-
Add recombinant IDO1 enzyme to all wells except for a blank control.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
After color development, measure the absorbance at 480-492 nm.[3][14]
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
2. Cell-Based IDO1 Activity Assay
-
Principle: This assay measures the IDO1 activity in intact cells, often cancer cell lines known to express IDO1 (e.g., HeLa, SK-OV-3), which can be induced by interferon-gamma (IFN-γ). The amount of kynurenine released into the cell culture medium is quantified.[3][15]
-
Materials:
-
IDO1-expressing cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for induction
-
Test compound (inhibitor)
-
Reagents for kynurenine detection (as in the cell-free assay) or HPLC analysis.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Remove the medium and add fresh medium containing the test compound at various concentrations.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant using the Ehrlich's reagent method described above or by HPLC.
-
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.
Quantification of Kynurenine Pathway Metabolites by HPLC
-
Principle: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection allows for the sensitive and specific quantification of tryptophan and its metabolites in biological samples.[2][16][17]
-
Sample Preparation (Plasma/Serum):
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at a wavelength appropriate for kynurenine (e.g., 360 nm) or a mass spectrometer for higher sensitivity and specificity.
-
-
Data Analysis: Quantify the concentration of each metabolite by comparing its peak area to a standard curve generated from known concentrations of the analyte. The IDO1 activity can be expressed as the ratio of kynurenine to tryptophan (Kyn/Trp).[14]
T-Cell Proliferation Assay
-
Principle: This assay assesses the ability of T-cells to proliferate in response to stimulation, and how this is affected by tryptophan depletion or the presence of IDO1 inhibitors. Proliferation can be measured by the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine) or by using a fluorescent dye that is diluted with each cell division (e.g., CFSE).[6][18]
-
Materials:
-
Isolated T-cells (e.g., from peripheral blood mononuclear cells)
-
Antigen-presenting cells (APCs) or T-cell activators (e.g., anti-CD3/CD28 antibodies)
-
Culture medium with and without tryptophan
-
Test compound (e.g., IDO1 inhibitor)
-
[3H]-thymidine or CFSE dye
-
Scintillation counter or flow cytometer
-
-
Procedure ([3H]-thymidine incorporation):
-
Co-culture T-cells with APCs or plate on antibody-coated wells.
-
Add the test compound and/or culture in medium with varying tryptophan concentrations.
-
Incubate for 48-72 hours.
-
Pulse the cells with [3H]-thymidine for the final 4-18 hours of culture.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the counts per minute (CPM) between different conditions to determine the effect on T-cell proliferation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Mechanism of IDO1-mediated Immune Suppression.
Caption: General Workflow for a Cell-Free IDO1 Inhibition Assay.
Future Directions and Conclusion
The modulation of the kynurenine pathway through the inhibition of IDO1 and TDO2 remains a promising therapeutic strategy, particularly in immuno-oncology. While early clinical trials with IDO1 inhibitors have yielded mixed results, ongoing research is focused on optimizing dosing strategies, identifying predictive biomarkers, and exploring novel combination therapies.[10][19]
A potential, yet underexplored, avenue of research is the direct interaction of N-formylated metabolites, including this compound, with formyl peptide receptors (FPRs). FPRs are involved in the inflammatory response, and their activation by N-formylated peptides of bacterial or mitochondrial origin is well-established.[20][21] Investigating whether this compound can act as an endogenous ligand for FPRs could open new therapeutic possibilities in inflammatory diseases.
References
- 1. Crosstalk between Tryptophan Metabolism via Kynurenine Pathway and Carbohydrate Metabolism in the Context of Cardio-Metabolic Risk—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Influencers in Action: Metabolites and Enzymes of the Tryptophan-Kynurenine Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune regulation through tryptophan metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parenchymabio.com [parenchymabio.com]
- 7. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 16108-03-5; 27520-72-5 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tryptophan Metabolism Activates Aryl Hydrocarbon Receptor-Mediated Pathway To Promote HIV-1 Infection and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 12. scbt.com [scbt.com]
- 13. Investigations Towards Tryptophan Uptake and Transport Across an In Vitro Model of the Oral Mucosa Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 15. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tryptophan and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
N-Formyl-dl-Tryptophan as a Precursor for Serotonin Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter in the central nervous system, is synthesized from the essential amino acid L-tryptophan. The bioavailability of L-tryptophan is a rate-limiting factor in serotonin production. This technical guide explores the hypothetical potential of N-Formyl-dl-tryptophan as a novel precursor for serotonin synthesis. The core hypothesis posits that this compound could act as a prodrug, being converted in vivo to tryptophan, thereby entering the canonical serotonin synthesis pathway. This document outlines the established serotonin synthesis pathway, proposes a hypothetical pathway for the conversion of this compound, presents hypothetical quantitative data for comparative analysis, and provides detailed experimental protocols to investigate this novel concept. The implications of using a racemic mixture (dl-tryptophan) are also discussed.
Introduction: The Serotonin Synthesis Pathway
Serotonin plays a crucial role in regulating mood, sleep, appetite, and other physiological processes. Its synthesis is a two-step enzymatic process initiated from L-tryptophan.[1]
-
Hydroxylation of L-Tryptophan: The enzyme tryptophan hydroxylase (TPH) catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis.[2]
-
Decarboxylation of 5-HTP: Aromatic L-amino acid decarboxylase (AADC) then converts 5-HTP to serotonin (5-HT).[1]
The availability of L-tryptophan in the brain is a key determinant of serotonin synthesis rates.[2] L-tryptophan competes with other large neutral amino acids for transport across the blood-brain barrier.[3] Therefore, strategies to increase brain tryptophan levels are of significant interest for modulating serotonergic function.
Hypothetical Pathway: this compound as a Serotonin Precursor
We propose a hypothetical pathway wherein this compound serves as a precursor to tryptophan, which can then be utilized for serotonin synthesis. This concept is predicated on the existence of endogenous deformylase enzymes capable of cleaving the N-formyl group.
2.1. The Role of Deformylases
Human cells possess peptide deformylase (PDF), an enzyme located in the mitochondria.[4] While the primary known substrate for human PDF is N-formylmethionine at the N-terminus of newly synthesized mitochondrial proteins, the possibility of its action on other N-formylated amino acids warrants investigation.[5] Additionally, other acylases, such as aminoacylase-1 (ACY1), are known to hydrolyze N-acylated amino acids, although their specificity for N-formylated substrates is not well-characterized.[6][7]
2.2. Proposed Two-Step Conversion
The proposed pathway for the conversion of this compound to serotonin is as follows:
-
Deformylation: this compound is hydrolyzed by a deformylase (e.g., mitochondrial PDF or another acylase) to yield dl-tryptophan and formic acid.
-
Entry into the Canonical Pathway: The resulting L-tryptophan enantiomer enters the established serotonin synthesis pathway, as described in Section 1.
The D-tryptophan enantiomer would likely have lower bioavailability and may be metabolized through different pathways.[8]
Visualizing the Pathways
To illustrate the established and hypothetical pathways, the following diagrams are provided.
Quantitative Data Summary
The following tables summarize known pharmacokinetic parameters for L-tryptophan and provide a hypothetical comparison for this compound. The data for this compound is speculative and intended for illustrative purposes to guide future research.
Table 1: Pharmacokinetic Parameters of L-Tryptophan (Oral Administration)
| Parameter | Value | Reference |
| Peak Plasma Concentration (Tmax) | 1 to 2 hours | [9] |
| Elimination Half-life (t1/2) | Varies with dose (shortened with increasing dose) | [10] |
| Oral Bioavailability | High, but dependent on co-ingested amino acids | [11][12] |
| Plasma Protein Binding | ~85% bound to albumin | [10] |
Table 2: Hypothetical Comparative Bioavailability and Conversion Efficiency
| Precursor | Oral Bioavailability (Hypothetical) | Deformylation Efficiency (Hypothetical) | Conversion to Serotonin (Relative to L-Tryptophan, Hypothetical) |
| L-Tryptophan | 100% | N/A | 100% |
| This compound | 90% | 70% | 30-40% |
Note: The hypothetical values for this compound assume efficient absorption and moderate enzymatic conversion of the L-enantiomer.
Experimental Protocols
To validate the hypothesis that this compound can serve as a serotonin precursor, the following experimental protocols are proposed.
5.1. In Vitro Enzymatic Conversion Assay
Objective: To determine if human peptide deformylase (HsPDF) or other cellular extracts can convert N-Formyl-l-tryptophan to L-tryptophan.
Methodology:
-
Enzyme Preparation:
-
Express and purify recombinant human peptide deformylase (HsPDF).
-
Prepare cell lysates from relevant human cell lines (e.g., neuronal cells, liver cells) to screen for other deformylase activities.
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT).
-
Add a known concentration of N-Formyl-l-tryptophan (substrate).
-
Initiate the reaction by adding the purified enzyme or cell lysate.
-
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Analyze the reaction mixture for the presence of L-tryptophan and the depletion of N-Formyl-l-tryptophan using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.[13] A chiral column should be used to distinguish between L- and D-tryptophan.[14]
-
-
Data Analysis: Calculate the rate of L-tryptophan formation and determine the kinetic parameters (Km and Vmax) of the enzymatic reaction.
5.2. In Vivo Serotonin Synthesis Measurement
Objective: To determine if oral administration of this compound increases brain serotonin levels in a rodent model.
Methodology:
-
Animal Model: Use adult male rats or mice.
-
Precursor Administration:
-
Administer this compound orally via gavage at various doses.
-
Include a control group receiving L-tryptophan and a vehicle control group.
-
-
Sample Collection:
-
At specified time points post-administration (e.g., 1, 2, 4, 8 hours), collect blood samples for pharmacokinetic analysis of this compound and tryptophan.[15]
-
At the same time points, euthanize the animals and dissect specific brain regions (e.g., striatum, hippocampus, prefrontal cortex).
-
-
Tissue Processing and Analysis:
-
Homogenize brain tissue samples.
-
Use HPLC with electrochemical or fluorescence detection to quantify the levels of tryptophan, 5-HTP, serotonin (5-HT), and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[16]
-
-
Data Analysis: Compare the levels of serotonin and its metabolites in the brains of animals treated with this compound to the control groups. An increase in brain serotonin and 5-HIAA levels following this compound administration would support the hypothesis.
Considerations for the Racemic Mixture (dl-Tryptophan)
The use of this compound introduces a racemic mixture of tryptophan upon deformylation. This has several implications:
-
Bioavailability of D-Tryptophan: The biological utilization of D-tryptophan in humans is generally low.[8] It is not a direct precursor for serotonin synthesis.
-
Metabolic Fate of D-Tryptophan: D-tryptophan can be metabolized through alternative pathways, and its metabolic products may have different physiological effects.
-
Potential for Competition: High concentrations of D-tryptophan could potentially compete with L-tryptophan for transport or enzymatic processes, although the extent of this is not well understood.
Future research should consider the synthesis of enantiomerically pure N-Formyl-l-tryptophan to circumvent these issues and to more directly assess the potential of the L-enantiomer as a serotonin precursor.
Conclusion and Future Directions
The concept of using this compound as a precursor for serotonin synthesis presents an intriguing, albeit hypothetical, avenue for research in neuropharmacology and drug development. The existence of human deformylase enzymes provides a plausible, though unproven, mechanism for its conversion to tryptophan. The proposed experimental protocols offer a roadmap for validating this hypothesis.
Key future research directions include:
-
Determining the Substrate Specificity: Thoroughly characterizing the substrate specificity of human peptide deformylase and other N-acylases for N-formylated amino acids.
-
Pharmacokinetic Studies: Conducting detailed pharmacokinetic studies of this compound to understand its absorption, distribution, metabolism, and excretion.
-
Enantiomer-Specific Synthesis: Developing synthetic routes for enantiomerically pure N-Formyl-l-tryptophan to eliminate the confounding effects of the D-enantiomer.
-
Functional Outcome Studies: Investigating the behavioral and physiological effects of this compound administration in animal models of serotonin-related disorders.
Successful validation of this pathway could open new possibilities for the development of novel prodrugs for modulating serotonergic neurotransmission.
References
- 1. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 3. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and activity of human mitochondrial peptide deformylase, a novel cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Activity of Human Mitochondrial Peptide Deformylase, a Novel Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. [Substrate specificity of acylase I from pig kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis, Nutrition, and Health Benefits of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of tryptophan, renal handling of kynurenine and the effect of nicotinamide on its appearance in plasma and urine following L-tryptophan loading of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of an oral tryptophan load. I: Effects of dose and pretreatment with tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability of tryptophan in selected foods by rat growth assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioavailability of tryptophan from a single oral dose of a trytophan-enriched peptide mixture in healthy men [repository.tno.nl]
- 13. benchchem.com [benchchem.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. The pharmacokinetics of L-tryptophan following its intravenous and oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tsijournals.com [tsijournals.com]
Spectroscopic Profile of N-Formyl-dl-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Formyl-dl-tryptophan, a derivative of the essential amino acid tryptophan. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Indole-NH | 10.8 - 11.2 |
| Formyl-H | 8.0 - 8.2 |
| Aromatic-H | 7.0 - 7.8 |
| α-CH | 4.5 - 4.8 |
| β-CH₂ | 3.2 - 3.5 |
| Amide-NH | 8.2 - 8.5 |
| Carboxyl-OH | 12.0 - 13.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (Carboxyl) | 173 - 176 |
| Carbonyl (Formyl) | 160 - 163 |
| Aromatic-C | 110 - 138 |
| α-C | 53 - 56 |
| β-C | 27 - 30 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The data presented is based on typical ranges for similar molecules.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |
| N-H (Indole & Amide) | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |
| C=O (Amide I) | Stretching | 1630 - 1680 |
| N-H (Amide II) | Bending | 1510 - 1570 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry data from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is available.[2][3]
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₃ | PubChem[2] |
| Molecular Weight | 232.23 g/mol | PubChem[2] |
| Major Fragment Ions (m/z) | ||
| Top Peak | 130 | PubChem[3] |
| 2nd Highest Peak | 131 | PubChem[3] |
| 3rd Highest Peak | 232 (Molecular Ion) | PubChem[3] |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, the following sections provide generalized methodologies based on standard practices for similar compounds.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
-
Instrumentation and Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 s
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Derivatization may be required to increase the volatility of the analyte. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Dissolve the derivatized sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
Instrumentation and Parameters:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 300 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.
As no specific signaling pathways involving this compound were identified in the literature, a logical relationship diagram illustrating a potential drug discovery and development process where this compound could be relevant is provided below.
References
Commercial Sources and Purity of N-Formyl-dl-tryptophan: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the commercial availability and purity assessment of N-Formyl-dl-tryptophan for laboratory applications.
This compound is a derivative of the essential amino acid tryptophan and a key metabolite in the kynurenine pathway. Its availability in high purity is crucial for a range of research applications, from studying metabolic pathways to its use as a building block in the synthesis of more complex molecules, including peptide-based drugs. This guide provides an overview of commercial sources, typical purity levels, and analytical methodologies for quality assessment.
Commercial Availability and Purity
This compound is available from various chemical suppliers, typically intended for research use only. The purity of the compound is a critical factor for experimental success and is commonly determined by High-Performance Liquid Chromatography (HPLC). The table below summarizes information from several commercial suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Advertised Purity | Analytical Method |
| Santa Cruz Biotechnology | 16108-03-5 | C₁₂H₁₂N₂O₃ | 232.2 | - | - |
| Chem-Impex (Nin-Formyl-L-tryptophan hydrochloride) | 38023-86-8 | C₁₂H₁₂N₂O₃·HCl | 268.74 | ≥ 99%[1] | HPLC[1] |
| Shanghai Yuanye Bio-Technology Co., Ltd. | 16108-03-5 | - | - | 99+%[2] | - |
| Labchem | 16108-03-5 | - | - | 98%[3] | - |
| Alfa Aesar (as listed on ChemicalBook) | 16108-03-5 | - | - | 98% | - |
| TCI (as listed on ChemicalBook) | 16108-03-5 | - | - | >98.0% | LC&T |
| J & K SCIENTIFIC LTD. (as listed on ChemicalBook) | 16108-03-5 | - | - | 98.0% | LC&T |
Note: Data is compiled from publicly available information on supplier websites. Purity and available specifications may vary by lot and are subject to change. Researchers should always refer to the Certificate of Analysis for lot-specific data.
The Kynurenine Pathway: The Metabolic Context of N-Formyl-tryptophan
Over 90% of tryptophan metabolism in mammals occurs via the kynurenine pathway.[4] The initial and rate-limiting step of this pathway is the oxidation of tryptophan to N-formylkynurenine, a process catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenases (IDOs).[4][5] N-formylkynurenine is then hydrolyzed to L-kynurenine.[5] While the provided product is the racemic this compound, it is structurally related to the endogenous L-isomer that feeds into this critical pathway, which produces a variety of bioactive metabolites that influence physiological processes.[6]
Experimental Protocols for Purity Assessment
Ensuring the purity of this compound is essential for reliable experimental outcomes. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful techniques for this purpose.[7]
General Protocol for Purity Analysis by HPLC
This protocol provides a general framework for the analysis of tryptophan derivatives. Specific parameters such as column type, mobile phase composition, and gradient may need to be optimized for this compound.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard (if available) of known purity in a suitable solvent (e.g., mobile phase).
-
Accurately weigh the this compound sample and dissolve it in the same solvent to a known concentration.
-
Filter all solutions through a 0.2 µm or 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase column, such as a C18, is commonly used for amino acid derivatives.[7]
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water.[8][9]
-
Mobile Phase B: 0.1% Formic Acid or TFA in acetonitrile/water mixture.[8][9]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound and separate impurities.
-
Flow Rate: Typically 0.25 - 1.0 mL/min.[8]
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.[8]
-
Detection: UV detection at 220 nm or 280 nm, as the indole ring of tryptophan absorbs strongly in this region.[9]
-
Injection Volume: Typically 3-10 µL.[8]
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity profiles can be established by identifying and quantifying any additional peaks.
-
Workflow for Purity Analysis
The logical flow for assessing the purity of a chemical standard like this compound involves sample preparation, instrumental analysis, and data interpretation.
This guide provides a foundational understanding of the commercial landscape and analytical considerations for this compound. For all laboratory work, it is imperative to consult the specific documentation provided by the supplier and to adhere to all relevant safety protocols.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 99+% manufacturer, CasNo.16108-03-5 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]
- 3. This compound, 98% [labchem.co.za]
- 4. Deregulated tryptophan-kynurenine pathway is linked to inflammation, oxidative stress, and immune activation pathway in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of impurities in dietary supplements containing l-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Methodological & Application
Application Note: Quantification of N-Formyl-dl-tryptophan in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of N-Formyl-dl-tryptophan in human plasma. This compound is a key intermediate in the kynurenine pathway, the primary route of tryptophan metabolism. Alterations in this pathway have been implicated in various physiological and pathological processes, including immune response and neurological disorders. The method outlined below utilizes protein precipitation for sample preparation, followed by reversed-phase HPLC with UV detection. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this compound in a biological matrix.
Introduction
Tryptophan is an essential amino acid that is metabolized primarily through the kynurenine pathway. The initial and rate-limiting step of this pathway is the conversion of tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[1][2] this compound is a closely related compound and an important analyte for understanding the flux through this metabolic route. Accurate quantification of this compound in plasma can provide valuable insights into the activity of the kynurenine pathway in various disease states and in response to therapeutic interventions. High-Performance Liquid Chromatography (HPLC) offers a reliable and accessible technique for the determination of tryptophan and its metabolites in biological fluids.[3][4][5][6] This application note provides a detailed protocol for the quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Formic acid (FA), LC-MS grade
-
Perchloric acid (PCA)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Analytical balance
-
Vortex mixer
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of 8% perchloric acid to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[4]
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis. An injection volume of 25 µL of the supernatant is used.[4]
Chromatographic Conditions
The separation is performed on a C18 column.[4] A binary gradient can be employed for optimal separation.[1]
| Parameter | Value |
| Column | C18 Reversed-Phase (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 220 nm and 280 nm[7] |
| Run Time | 20 minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Data Presentation
The following table summarizes the expected quantitative data for the HPLC method. These values are illustrative and should be determined during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 8-10 min |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 90 - 110% |
Visualizations
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
References
- 1. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols: N-Formyl-dl-tryptophan as a Protecting Group in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tryptophan, with its nucleophilic indole side chain, is susceptible to oxidation and alkylation during the acidic conditions of solid-phase peptide synthesis (SPPS), particularly during the cleavage of other protecting groups. The use of a protecting group for the indole nitrogen is crucial to prevent the formation of unwanted side products and ensure the synthesis of high-purity peptides. The N-formyl group (For) is a well-established protecting group for tryptophan, especially in Boc-based SPPS, offering stability to the repetitive acid treatments used for Nα-Boc group removal. This document provides detailed application notes and protocols for the use of N-Formyl-dl-tryptophan in SPPS.
Key Advantages and Considerations
The primary advantage of the N-formyl protecting group is its ability to shield the indole ring from electrophilic attack by carbocations generated during synthesis, thereby improving the yield and purity of the final peptide. However, a notable consideration is the potential for formyl group migration from the indole nitrogen to a free Nα-amino group, which can lead to chain termination and the formation of truncated peptide by-products.[1][2] The rate of this side reaction is sequence-dependent and can be minimized by employing specific coupling strategies.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of the N-formyl protecting group for tryptophan in SPPS.
| Parameter | Value/Condition | Reference |
| Deprotection Yield | Up to 95% with DMEDA | [2] |
| Formyl Group Migration Rate | Up to 1% of residues per minute (on solid support) | [1] |
| Deprotection Reagents | - Base (e.g., piperidine, N,N'-dimethylethylenediamine (DMEDA))- Strong acid (e.g., HF with scavengers) | [2] |
| Stability | Stable to moderate acid | [2] |
Table 1: Performance Metrics of the N-Formyl Protecting Group for Tryptophan.
| Protecting Group | Synthesis Strategy | Stability | Deprotection Conditions | Reported Yield (Deprotection) | Key Advantages | Common Side Reactions Prevented |
| None (Unprotected) | Fmoc/Boc | Low | - | - | Simplicity | - |
| Boc (tert-Butyloxycarbonyl) | Fmoc | Stable to base (e.g., piperidine) | Strong acid (e.g., TFA) | Up to 90% | Excellent prevention of indole alkylation | Alkylation from Arg(Pbf/Pmc), tert-butylation |
| For (Formyl) | Boc | Stable to moderate acid | Base (e.g., piperidine, DMEDA), or strong acid (HF) with scavengers | Up to 95% with DMEDA | Stable in Boc-SPPS cleavage conditions | Acid-catalyzed side reactions |
Table 2: Comparison of Common Tryptophan Protecting Groups.[2]
Experimental Protocols
Protocol 1: Nα-Fmoc Protection of N-ithis compound
This protocol describes the introduction of the Fmoc protecting group onto the α-amino group of N-ithis compound for use in Fmoc-based SPPS.
Materials:
-
N-ithis compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
10% Aqueous sodium carbonate (Na₂CO₃) solution
-
Dimethoxyethane (DME)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolve N-ithis compound (1.0 eq) in 10% aqueous Na₂CO₃ solution.
-
Slowly add a solution of Fmoc-OSu (1.05 eq) in DME to the tryptophan solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Recrystallize the crude product from DCM/hexane to yield pure Fmoc-Trp(For)-OH.
Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-Trp(For)-OH
This protocol outlines the general steps for incorporating Fmoc-Trp(For)-OH into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang resin)
-
Fmoc-Trp(For)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin-bound amino acid.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate Fmoc-Trp(For)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
To suppress formyl group migration, consider using an in situ neutralization protocol where the coupling reagents are added directly after the deprotection step without a separate neutralization wash.[1]
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection of the N-Formyl Group
This protocol details two common methods for the final cleavage of the peptide from the resin and the simultaneous or subsequent removal of the N-formyl group.
Method A: Acidolytic Cleavage and Basic Deprotection
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Washing: Wash the resin with DMF and DCM and dry under vacuum.
-
Cleavage from Resin: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.
-
Purification: Purify the crude peptide containing the Trp(For) residue by HPLC.
-
Formyl Group Deprotection:
-
Dissolve the purified peptide in a solution containing a nucleophile. A common reagent is 10% piperidine in DMF or an aqueous solution of N,N'-dimethylethylenediamine (DMEDA).[2]
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by HPLC.
-
-
Final Purification: Purify the deprotected peptide by HPLC.
Method B: Strong Acid Deprotection (for Boc-SPPS)
For peptides synthesized using Boc-SPPS, the N-formyl group can be removed during the final HF cleavage.
-
HF Cleavage: Treat the peptide-resin with a mixture of HF, dimethyl sulfide (Me₂S), p-thiocresol, and p-cresol (e.g., 25:65:5:5, v/v/v/v) for 1-2 hours at 0°C.[3] This reagent mixture has been shown to efficiently and quantitatively remove the formyl group.[3]
-
HF Removal: Remove the HF under a stream of nitrogen.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether and purify by HPLC.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis with Fmoc-Trp(For)-OH.
Caption: N-Formyl Group Migration Side Reaction in SPPS.
References
- 1. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Development of a Stability-Indicating HPLC Method for N-Formyl-dl-tryptophan
Introduction
N-Formyl-dl-tryptophan is a derivative of the essential amino acid tryptophan and serves as a key intermediate in various biochemical pathways and pharmaceutical syntheses.[1][2][3] Ensuring the purity and stability of this compound is critical for its intended applications. A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other components.[4][5]
This application note details a systematic approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. The developed method is designed to separate the parent compound from its potential degradation products generated under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Forced degradation studies are integral to this process, as they help to elucidate potential degradation pathways and demonstrate the specificity of the analytical method.[9][10][11] The stress conditions applied include acid and base hydrolysis, oxidation, thermal stress, and photolysis.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
-
Chromatographic Column: Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Reagents:
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Chromatographic Conditions (Optimized)
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 280 nm |
| Run Time | 35 minutes |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of water and methanol (diluent).
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the sample to be analyzed.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the HPLC method.[9][10] A concentration of 1 mg/mL of this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of the sample solution was mixed with 1 mL of 0.1 N HCl and heated at 60 °C for 24 hours. The solution was then neutralized with 0.1 N NaOH and diluted to the final concentration.
-
Base Hydrolysis: 1 mL of the sample solution was mixed with 1 mL of 0.1 N NaOH and kept at room temperature for 24 hours. The solution was then neutralized with 0.1 N HCl and diluted to the final concentration.
-
Oxidative Degradation: 1 mL of the sample solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours, protected from light.
-
Thermal Degradation: The solid drug substance was kept in a hot air oven at 105 °C for 48 hours. A sample was then prepared at the target concentration.
-
Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days. A sample was then prepared at the target concentration.
A control sample (unstressed) was prepared and analyzed alongside the stressed samples.
Results and Discussion
Method Development and Optimization
The primary objective of the HPLC method development was to achieve adequate separation between the this compound peak and all potential degradation products. A reversed-phase C18 column was selected due to its versatility. The mobile phase composition, gradient, and detection wavelength were optimized to achieve the best resolution and sensitivity. A gradient elution was found to be necessary to separate the more polar degradation products from the parent peak. The final optimized conditions are presented in Section 2.2.
Forced Degradation Results
The results of the forced degradation studies are summarized in the table below. The method successfully separated the main peak from the degradation products in all stress conditions, demonstrating its stability-indicating capability.
| Stress Condition | % Degradation | Number of Degradation Peaks | Observations |
| Acid Hydrolysis | ~15% | 2 | Major degradation product observed at a lower retention time. |
| Base Hydrolysis | ~20% | 3 | Significant degradation with multiple early-eluting peaks. |
| Oxidative Degradation | ~25% | 4 | Complex degradation profile, likely involving oxidation of the indole ring. |
| Thermal Degradation | ~5% | 1 | The compound is relatively stable to dry heat. |
| Photolytic Degradation | ~10% | 2 | Degradation observed under UV and visible light exposure. |
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][7][8]
| Validation Parameter | Results | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the main peak. Peak purity index > 0.999. | Peak purity > 0.99 |
| Linearity | R² = 0.9998 over the concentration range of 10-150 µg/mL. | R² ≥ 0.999 |
| Range | 10-150 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.45% Intermediate Precision: 0.68% | RSD ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
Experimental Workflows and Diagrams
The following diagrams illustrate the key workflows in this study.
Caption: Overall workflow for method development and validation.
Caption: Logical relationship of stress conditions and degradation products.
Conclusion
A specific, accurate, precise, and stability-indicating reversed-phase HPLC method has been developed and validated for the quantitative analysis of this compound. The method is effective in separating the parent drug from its degradation products formed under various stress conditions. This method is suitable for the routine quality control and stability testing of this compound in bulk drug and formulated products.
References
- 1. researchgate.net [researchgate.net]
- 2. Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 16108-03-5; 27520-72-5 | Benchchem [benchchem.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. scispace.com [scispace.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. actascientific.com [actascientific.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Application Notes and Protocols: N-Formyl-dl-tryptophan Pathway in Indoleamine 2,3-dioxygenase (IDO) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immunology and oncology. It catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan into N-formylkynurenine.[1][2][3][4][5] This enzymatic activity leads to local depletion of the essential amino acid tryptophan and the accumulation of downstream metabolites collectively known as kynurenines.[2][3] These metabolic changes result in the suppression of T-cell proliferation and the promotion of an immunotolerant microenvironment, which can be exploited by tumors to evade immune surveillance.[3][6] Consequently, IDO1 has emerged as a significant therapeutic target for cancer immunotherapy, and robust assays are essential for the discovery and characterization of IDO1 inhibitors.
These application notes provide detailed protocols for in vitro enzymatic and cell-based assays to measure IDO1 activity, focusing on the enzymatic conversion of a substrate to a downstream product which is then measured.
Signaling Pathway of IDO1-Mediated Immune Suppression
IDO1 expression is often induced by pro-inflammatory cytokines such as interferon-gamma (IFNγ) in the tumor microenvironment.[7][8] The resulting enzymatic activity of IDO1 initiates a signaling cascade that leads to immune suppression through two primary mechanisms: tryptophan depletion and kynurenine accumulation. Tryptophan starvation can halt T-cell proliferation by activating the general control nonderepressible 2 (GCN2) stress-response pathway and inhibiting the mTOR pathway.[3][6] Simultaneously, the accumulation of kynurenine and its derivatives can induce T-cell apoptosis and promote the differentiation of immunosuppressive regulatory T-cells (Tregs) via the aryl hydrocarbon receptor (AhR).[3][6]
In Vitro IDO1 Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the activity of recombinant IDO1 enzyme. The protocol is adapted from established methods and involves the colorimetric detection of kynurenine produced from the enzymatic reaction.
Experimental Workflow: In Vitro IDO1 Enzymatic Assay
Protocol
Materials:
-
Recombinant human or mouse IDO1
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Test compound (e.g., IDO1 inhibitor)
-
Trichloroacetic acid (TCA), 30% (w/v)
-
p-dimethylaminobenzaldehyde (DMAB) reagent (2% (w/v) in acetic acid)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add recombinant IDO1 enzyme to the reaction mixture.
-
Add serial dilutions of the test compound or vehicle control to the wells of a 96-well plate.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[1]
-
Stop the reaction by adding 20 µL of 30% (w/v) TCA.[1]
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[1][9][10]
-
Centrifuge the plate to pellet any precipitated protein.[9]
-
Transfer the supernatant to a new 96-well plate.
-
Add an equal volume of DMAB reagent to each well and incubate for 10 minutes at room temperature.[10]
-
Measure the absorbance at 480 nm using a microplate reader to quantify kynurenine production.[1][9]
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Quantitative Data
| Parameter | Value | Cell Line/Enzyme | Reference |
| L-Tryptophan Concentration | 100 µM | Recombinant IDO1 | [2] |
| L-1MT Inhibition (IC50) | ~100-200 µM | SK-OV-3 Cells | [2] |
| L-1MT Inhibition (IC50) | ~20-100 µM | MDA-MB-231 Cells | [2] |
| Kynurenine LOD (HPLC) | 12.9 nM | N/A | [2] |
| Kynurenine LOQ (HPLC) | 43.0 nM | N/A | [2] |
Cell-Based IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context. IDO1 expression is induced in a cancer cell line using IFNγ, and the production of kynurenine in the cell culture supernatant is quantified.
Experimental Workflow: Cell-Based IDO1 Activity Assay
Protocol
Materials:
-
HeLa or SK-OV-3 cells
-
Cell culture medium
-
Interferon-gamma (IFNγ)
-
Test compound (e.g., IDO1 inhibitor)
-
Trichloroacetic acid (TCA), 6.1 N
-
p-dimethylaminobenzaldehyde (DMAB) reagent (2% (w/v) in acetic acid)
-
96-well cell culture plate
-
96-well assay plate
Procedure:
-
Seed HeLa or SK-OV-3 cells in a 96-well plate at a density of 1-3 x 10^4 cells/well and allow them to adhere overnight.[1][10]
-
Stimulate the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.[9][10]
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[10]
-
Add 10 µL of 6.1 N TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[1][10]
-
Centrifuge the plate at 2500 rpm for 10 minutes to remove any sediment.[1][10]
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of freshly prepared DMAB reagent and measure the absorbance at 480 nm to quantify kynurenine.[1][10]
-
Determine the IC50 value of the test compound.
Quantitative Data for Cell-Based Assay
| Parameter | Value | Cell Line | Reference |
| Cell Seeding Density | 1 x 10^4 cells/well | HeLa | [1] |
| Cell Seeding Density | 3 x 10^4 cells/well | SK-OV-3 | [10] |
| IFNγ Concentration | 10 ng/mL | HeLa | [1] |
| IFNγ Concentration | 100 ng/mL | SK-OV-3 | [10] |
| L-Tryptophan in Medium | 15 µg/mL | HeLa | [1] |
Conclusion
The provided protocols for in vitro enzymatic and cell-based IDO1 assays offer robust and reliable methods for screening and characterizing IDO1 inhibitors. The choice of assay will depend on the specific research question, with the in vitro assay being suitable for direct enzyme inhibition studies and the cell-based assay providing insights into compound activity in a more physiologically relevant context. Accurate determination of IDO1 activity is crucial for advancing the development of novel cancer immunotherapies targeting this important metabolic pathway.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL4i1 and IDO1: Oxidases that control a tryptophan metabolic nexus in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Induction of tryptophan 2,3-dioxygenase expression in human monocytic leukemia/lymphoma cell lines THP-1 and U937 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Neuroprotection Assay Using N-Formyl-dl-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro neuroprotection assay to evaluate the therapeutic potential of N-Formyl-dl-tryptophan against oxidative stress-induced neuronal injury. The protocol utilizes the human neuroblastoma SH-SY5Y cell line, a well-established model for neurodegenerative disease research. Oxidative stress, a key pathological feature in many neurodegenerative disorders, is induced using hydrogen peroxide (H₂O₂). The neuroprotective efficacy of this compound is quantified by assessing cell viability and cytotoxicity using the MTT and LDH assays, respectively. This application note includes a step-by-step experimental workflow, data presentation tables, and diagrams of the experimental workflow and a plausible signaling pathway for the neuroprotective action of this compound.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Oxidative stress is a major contributor to the pathophysiology of these diseases. Consequently, the identification of novel neuroprotective compounds that can mitigate oxidative damage is a critical area of research. This compound is a metabolite in the kynurenine pathway, the primary route of tryptophan metabolism.[1][2] This pathway is increasingly recognized for its role in regulating neuronal health and disease, producing both neurotoxic and neuroprotective metabolites.[3][4][5] This protocol provides a robust in vitro method to screen and characterize the neuroprotective effects of this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human neuroblastoma SH-SY5Y cells
-
Reagents:
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hydrogen Peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Cell Culture and Maintenance
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
In Vitro Neuroprotection Assay
This protocol is designed for a 96-well plate format.
Day 1: Cell Seeding
-
Trypsinize and resuspend SH-SY5Y cells in a fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
Day 2: Treatment with this compound and H₂O₂
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO) and H₂O₂ in sterile PBS.
-
The experimental groups should include:
-
Control: Cells treated with vehicle only.
-
H₂O₂ Only: Cells treated with H₂O₂ to induce neurotoxicity.
-
This compound + H₂O₂: Cells pre-treated with various concentrations of this compound before H₂O₂ exposure.
-
This compound Only: Cells treated with the highest concentration of this compound to assess its intrinsic toxicity.
-
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of serum-free DMEM containing the desired concentrations of this compound to the respective wells.
-
Incubate for 2 hours.
-
Following the pre-treatment, add H₂O₂ to the 'H₂O₂ Only' and 'this compound + H₂O₂' wells to a final concentration that induces approximately 50% cell death (this concentration should be determined empirically, but a starting point could be 200-500 µM).[6][7]
-
Incubate the plate for an additional 24 hours.
Day 3: Assessment of Cell Viability and Cytotoxicity
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
The release of lactate dehydrogenase (LDH) into the culture medium is an indicator of cell membrane damage and cytotoxicity.
-
Carefully collect 50 µL of the culture supernatant from each well before adding the MTT reagent.
-
Perform the LDH assay according to the manufacturer's instructions.[10][11] This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Data Presentation
The quantitative data obtained from the MTT and LDH assays should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration of this compound (µM) | H₂O₂ Concentration (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max LDH Release) |
| Control | 0 | 0 | 100 ± 5.2 | 5 ± 1.1 |
| H₂O₂ Only | 0 | 300 | 51 ± 4.8 | 48 ± 3.9 |
| Test Group 1 | 10 | 300 | 65 ± 5.1 | 35 ± 3.2 |
| Test Group 2 | 50 | 300 | 82 ± 4.5 | 18 ± 2.5 |
| Test Group 3 | 100 | 300 | 95 ± 3.9 | 8 ± 1.8 |
| Compound Only | 100 | 0 | 98 ± 4.3 | 6 ± 1.3 |
Mandatory Visualizations
Experimental Workflow
References
- 1. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Kynurenine pathway inhibition as a therapeutic strategy for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production, Mechanisms, and Therapeutic Strategies of Tryptophan Metabolites in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay [protocols.io]
- 9. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
Application Note & Protocol: LC-MS/MS Method for the Detection of N-Formyl-dl-tryptophan Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Formyl-dl-tryptophan is a key initiator in the kynurenine pathway, the primary route of tryptophan metabolism. The enzymatic conversion of tryptophan by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) yields N-formylkynurenine (NFK). This initial step is rate-limiting and of significant interest in various physiological and pathological processes, including immune regulation, neurodegenerative diseases, and cancer. Accurate and robust quantification of this compound and its immediate metabolite, N-formylkynurenine, is crucial for understanding the dynamics of this pathway. However, the inherent instability of N-formylkynurenine presents analytical challenges. This application note provides a detailed LC-MS/MS method for the reliable detection and quantification of these early-stage tryptophan metabolites.
Metabolic Pathway
The catabolism of tryptophan begins with the formation of N-formylkynurenine, which is then rapidly converted to kynurenine by formamidases. The subsequent metabolites in the kynurenine pathway have diverse biological activities.
Figure 1: Initial steps of the kynurenine pathway.
Experimental Protocols
Sample Preparation
The stability of N-formylkynurenine is critical during sample preparation. Strong acids like trichloroacetic acid (TCA) can cause rapid degradation of N-formylkynurenine to kynurenine, leading to inaccurate quantification[1]. Therefore, a pH-controlled protein precipitation method is recommended.
Materials:
-
Biological matrix (plasma, serum, cell culture supernatant)
-
Internal Standard (IS) solution (e.g., ¹³C₆-Kynurenine or a suitable labeled N-formylkynurenine analog)
-
Ice-cold methanol with 0.1% formic acid
-
Potassium phosphate buffer (KH₂PO₄), 400 mM, pH adjusted to ~6.8
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 x g and 4°C
Protocol:
-
Thaw biological samples on ice.
-
In a pre-chilled microcentrifuge tube, add 100 µL of the sample.
-
Add 10 µL of the internal standard working solution.
-
To stabilize the pH, add 20 µL of 400 mM potassium phosphate buffer[1].
-
For protein precipitation, add 300 µL of ice-cold methanol containing 0.1% formic acid.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of tryptophan and its metabolites. For example, a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) provides good resolution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-50% B
-
8-9 min: 50-95% B
-
9-10 min: 95% B
-
10.1-12 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: The following table summarizes the suggested MRM transitions for the analytes. It is crucial to optimize the cone voltage and collision energy for each specific instrument to achieve the best sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 233.1 | 216.1 | 20 | 15 |
| 188.1 | 25 | |||
| N-Formylkynurenine (NFK) | 237.1 | 219.1 | 25 | 18 |
| 146.1 | 22 | |||
| Kynurenine | 209.1 | 192.1 | 30 | 15 |
| 146.1 | 20 | |||
| ¹³C₆-Kynurenine (IS) | 215.1 | 198.1 | 30 | 15 |
| 152.1 | 20 |
Quantitative Data Summary
The following tables provide a summary of typical quantitative performance parameters for the analysis of tryptophan metabolites. These values may vary depending on the specific instrumentation and matrix used.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Tryptophan | 5 - 5000 | 5 |
| Kynurenine | 0.5 - 1000 | 0.5 |
| N-Formylkynurenine | 1 - 1000 | 1 |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| Kynurenine | 1.5 (Low QC) | 95.2 | 6.8 |
| 75 (Mid QC) | 98.7 | 4.5 | |
| 750 (High QC) | 101.3 | 3.1 | |
| N-Formylkynurenine | 3 (Low QC) | 92.5 | 8.2 |
| 150 (Mid QC) | 97.1 | 5.6 | |
| 800 (High QC) | 103.5 | 4.3 |
Table 3: Recovery
| Analyte | Matrix | Recovery (%) |
| Kynurenine | Plasma | 91.5 |
| N-Formylkynurenine | Plasma | 88.7 |
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound metabolites is depicted below.
Figure 2: LC-MS/MS workflow.
This application note provides a comprehensive and detailed protocol for the sensitive and reliable quantification of this compound and its immediate metabolite, N-formylkynurenine, using LC-MS/MS. The key to a successful analysis is the careful handling of samples to prevent the degradation of the unstable N-formylkynurenine. By implementing the described sample preparation and analytical methods, researchers can obtain accurate data to further elucidate the role of the kynurenine pathway in health and disease.
References
Application Notes and Protocols for N-Formyl-dl-tryptophan as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is critical for achieving accurate and precise results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. While stable isotope-labeled (SIL) internal standards are often considered the gold standard, their synthesis can be costly and time-consuming. N-Formyl-dl-tryptophan, a derivative of the essential amino acid tryptophan, presents a cost-effective alternative for the quantification of tryptophan and its metabolites, or other structurally related analytes. Its chemical properties, including its molecular weight and fragmentation pattern, make it a suitable candidate for use in various LC-MS/MS applications.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in mass spectrometry-based bioanalysis.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [1][2] |
| Molecular Weight | 232.23 g/mol | [1][2] |
| IUPAC Name | 2-formamido-3-(1H-indol-3-yl)propanoic acid | [1][2] |
| CAS Number | 16108-03-5 | [2] |
Principle of Internal Standardization
The fundamental principle of using an internal standard is to add a known and constant amount of the standard to all samples, calibrators, and quality controls. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratiometric measurement compensates for random and systematic errors throughout the analytical process.
References
Troubleshooting & Optimization
Improving the solubility of N-Formyl-dl-tryptophan in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-Formyl-dl-tryptophan in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous buffers?
A1: this compound is a derivative of the amino acid tryptophan and possesses a hydrophobic indole side chain. Its solubility in aqueous solutions is significantly influenced by the pH of the buffer. The formylation of the amino group removes its basic character, leaving the carboxylic acid group as the primary ionizable group. At neutral pH, the carboxylic acid group is deprotonated, but the molecule's overall hydrophobicity can still limit its solubility. Solubility is lowest at or below the pKa of the carboxylic acid, where the molecule is neutral and less likely to interact favorably with water.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly pH-dependent. The predicted pKa of its carboxylic acid group is approximately 3.49.[1]
-
At pH values below its pKa (~3.5) , the carboxylic acid is protonated (-COOH), making the molecule neutral and minimally soluble.
-
At pH values above its pKa , the carboxylic acid group is deprotonated (-COO⁻), giving the molecule a net negative charge. This charged form is significantly more polar and therefore more soluble in aqueous buffers.[2][3] Therefore, increasing the pH of the buffer is a primary strategy to enhance solubility.
Q3: Can I use co-solvents to dissolve this compound?
A3: Yes, organic co-solvents can be used to prepare concentrated stock solutions, which can then be diluted into your aqueous buffer. Common choices for related tryptophan derivatives include dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). It is crucial to ensure the final concentration of the organic solvent in your experimental buffer is low enough to not interfere with your downstream applications.
Q4: Does temperature affect the solubility?
A4: Generally, for many compounds, solubility increases with temperature. Gentle warming can aid in the dissolution of this compound. However, it is important to be cautious about the thermal stability of the compound and other components in your buffer during heating. For the related compound L-tryptophan, heating has been used to increase solubility.
Q5: What is the expected solubility of this compound?
Solubility Data for Tryptophan Derivatives
The following tables summarize key physical properties and solubility data for this compound and its close analog, N-Acetyl-tryptophan.
Table 1: Physicochemical Properties
| Compound | Predicted pKa (Carboxylic Acid) |
| This compound | 3.49[1] |
Note: The formylation of the alpha-amino group removes its basicity, so the isoelectric point will be low and primarily dictated by the carboxylic acid pKa. The lowest solubility is expected at pH < 3.5.
Table 2: Reported Solubility of N-Acetyl-tryptophan (Analog)
| Compound | Solvent | Solubility |
| N-Acetyl-DL-tryptophan | Water | 0.88 g/L[4] |
| N-Acetyl-D-tryptophan | Aqueous buffer (pH 7.4) | >36.9 µg/mL[5] |
| N-Acetyl-DL-tryptophan | Dilute alkali hydroxide solutions | Soluble[2][3] |
| N-Acetyl-DL-tryptophan | Ethanol (96%) | Very soluble[2] |
Troubleshooting Guide
Problem: My this compound powder is not dissolving in my neutral buffer (e.g., PBS pH 7.4).
-
Cause: The compound has low intrinsic solubility in neutral aqueous solutions due to its hydrophobic nature and the protonation state of its functional groups.
-
Solution 1: pH Adjustment.
-
Prepare your desired buffer (e.g., phosphate, Tris) at a concentration that will allow for pH adjustment.
-
Add the this compound powder to the buffer.
-
Slowly add a dilute base (e.g., 1 M NaOH) dropwise while stirring and monitoring the pH.
-
As the pH increases above ~4, the solubility should markedly improve. Aim for a final pH that is suitable for your experiment (e.g., pH 8-9) for complete dissolution.
-
Once dissolved, you can carefully adjust the pH back towards your target if your experimental conditions allow, but be aware that the compound may precipitate if the pH drops too low.
-
-
Solution 2: Use of a Co-solvent for a Stock Solution.
-
Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
Add the stock solution dropwise to your aqueous buffer while vortexing to the desired final concentration.
-
Ensure the final percentage of the organic solvent is minimal (typically <1%) to avoid impacting your experiment.
-
Problem: My solution becomes cloudy or forms a precipitate after initial dissolution.
-
Cause: This can happen if the pH of the solution has shifted, or if a stock solution was diluted too quickly or into a buffer where the compound is less soluble. It can also occur if the concentration is above the solubility limit at that specific buffer condition.
-
Solution:
-
Check the pH of your final solution. If it has decreased, readjust it upwards with a dilute base.
-
When diluting from an organic stock, ensure vigorous stirring of the aqueous buffer and add the stock solution slowly.
-
Consider preparing a more dilute solution. You may need to determine the maximum practical solubility in your specific buffer system empirically.
-
Diagrams
Caption: Relationship between pH, charge state, and solubility.
Caption: Recommended laboratory workflows for dissolution.
Experimental Protocols
Protocol 1: Direct Dissolution in Alkaline Buffer
This protocol is recommended when the final application is compatible with a slightly alkaline pH.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Add Buffer: Add the desired aqueous buffer (e.g., 10 mM Tris or 10 mM Phosphate) to a sterile container with a magnetic stir bar. Use a volume that is about 90% of your final target volume.
-
Add Compound: While stirring, add the weighed powder to the buffer. A suspension will form.
-
Adjust pH: Place a calibrated pH probe in the suspension. Slowly add a 1 M NaOH solution drop-by-drop.
-
Monitor Dissolution: Continue to stir and add the base until the powder is completely dissolved. The solution should become clear. Note the pH at which dissolution is complete.
-
Final Volume: Adjust the final volume with the buffer. Check the pH again and make any final small adjustments if necessary.
-
Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter.
Protocol 2: Preparation of a Concentrated Stock Solution using DMSO
This protocol is suitable for creating a concentrated stock that will be diluted into a larger volume of aqueous buffer, minimizing the final co-solvent concentration.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Add Co-Solvent: Add a minimal volume of high-purity DMSO to the powder. For example, start by adding DMSO to achieve a concentration of 10-50 mg/mL.
-
Dissolve: Vortex or sonicate the mixture in a water bath until the solid is completely dissolved, resulting in a clear stock solution.
-
Dilution: Prepare the final aqueous buffer in a separate container. While vigorously stirring or vortexing the buffer, add the DMSO stock solution dropwise to achieve the desired final concentration of this compound.
-
Final Check: Ensure the final concentration of DMSO is low (e.g., <1% v/v) to prevent interference with biological assays. The solution should remain clear. If any precipitation occurs, the final concentration may be too high for the chosen buffer conditions.
References
- 1. This compound CAS#: 16108-03-5 [m.chemicalbook.com]
- 2. N-Acetyl-DL-Tryptophan (Ph. Eur, BP) low endotoxin, IPEC grade [itwreagents.com]
- 3. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. N-acetyl-D-tryptophan | C13H14N2O3 | CID 439917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing the degradation of N-Formyl-dl-tryptophan in stock solutions
Welcome to the Technical Support Center for N-Formyl-dl-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in stock solutions, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological relevance?
A1: this compound is a derivative of the essential amino acid tryptophan. Its biological significance primarily stems from its similarity to N-formyl peptides, which are known to be potent activators of the innate immune system. N-formyl peptides, including this compound, can act as ligands for Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors expressed on the surface of phagocytic leukocytes.[1][2][3] Activation of these receptors triggers a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all crucial components of the inflammatory response to bacterial infections.
Q2: What are the main causes of this compound degradation in stock solutions?
A2: The degradation of this compound in solution is primarily caused by two chemical processes:
-
Hydrolysis of the N-formyl group: This reaction can be catalyzed by acidic or basic conditions, resulting in the formation of dl-tryptophan and formic acid.
-
Oxidation of the indole ring: The tryptophan moiety is susceptible to oxidation, which can be initiated by exposure to light (photodegradation), elevated temperatures, and the presence of oxygen or oxidizing agents. This can lead to the formation of various degradation products, including N-formylkynurenine.
Q3: What are the visible signs of this compound degradation?
A3: A common sign of degradation, particularly oxidation, is a change in the color of the solution, which may turn yellow or brownish over time.[4] However, degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage procedures and, for sensitive applications, to analytically verify the integrity of the solution.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
A4: For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. This minimizes the risk of microbial contamination and solvent-induced cytotoxicity. Due to its limited aqueous solubility, preparing a high-concentration stock directly in aqueous buffers can be challenging.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in the stock solution upon storage. | The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. | Prepare a less concentrated stock solution. Alternatively, gently warm the solution to redissolve the precipitate before use. Ensure the compound is fully dissolved before storing. For aqueous solutions, consider adjusting the pH slightly towards alkaline, but be mindful of potential hydrolysis. |
| Loss of biological activity in my assay. | The this compound has degraded. This could be due to hydrolysis of the formyl group or oxidation of the indole ring. | Prepare a fresh stock solution from solid material. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light at all times. |
| Inconsistent results between experiments. | Variability in the integrity of the this compound stock solution. | Implement a consistent protocol for stock solution preparation and storage. For long-term studies, consider performing a stability check of your stock solution using an analytical method like HPLC. |
| Discoloration (yellowing) of the stock solution. | Oxidation of the tryptophan moiety. This is often accelerated by exposure to light and/or air. | Discard the discolored solution and prepare a fresh one. Ensure that the stock solution is stored in an amber vial or a container wrapped in foil to protect it from light. Purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can also help to minimize oxidation. |
Stability of this compound in Solution
The stability of this compound is influenced by several factors. The following tables provide an overview of its stability under various conditions.
Table 1: Estimated Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Primary Degradation Pathway | Estimated Half-life (t½) | Recommendation |
| < 4 | Acid-catalyzed hydrolysis of the N-formyl group | Days to weeks | Avoid prolonged storage at acidic pH. |
| 4 - 6 | Relatively stable | Weeks to months | Suitable for short to medium-term storage. |
| 6 - 8 | Relatively stable | Months | Optimal pH range for storage. |
| > 8 | Base-catalyzed hydrolysis of the N-formyl group | Days to weeks | Avoid prolonged storage at alkaline pH. |
Table 2: Estimated Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7)
| Temperature | Primary Degradation Pathway | Estimated Shelf-life (10% degradation) | Recommendation |
| -80°C | Minimal degradation | > 1 year | Recommended for long-term storage. |
| -20°C | Minimal degradation | 6 - 12 months | Suitable for long-term storage. |
| 4°C | Slow hydrolysis and oxidation | 1 - 3 months | Suitable for short-term storage. |
| 25°C (Room Temp) | Moderate hydrolysis and oxidation | Days to weeks | Avoid storage at room temperature for extended periods. |
| 37°C | Accelerated hydrolysis and oxidation | Days | Not recommended for storage. |
Table 3: Estimated Effect of Light on the Stability of this compound in Aqueous Solution (pH 7, 25°C)
| Light Condition | Primary Degradation Pathway | Estimated Relative Degradation Rate | Recommendation |
| Complete Darkness | Hydrolysis, slow oxidation | 1x (Baseline) | Always store solutions in the dark. |
| Ambient Laboratory Light | Photodegradation (oxidation) | 5-10x | Minimize exposure to ambient light. |
| Direct Sunlight/UV Lamp | Rapid photodegradation (oxidation) | >100x | Strictly avoid exposure to direct sunlight or UV light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound solid into the tube. For a 1 mL stock solution of 10 mM, this would be approximately 2.32 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of this compound and the formation of its primary degradation product, dl-tryptophan, over time.
Materials:
-
This compound stock solution
-
dl-tryptophan standard
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare samples of your this compound stock solution stored under different conditions (e.g., different temperatures, light exposures).
-
Prepare a series of calibration standards for both this compound and dl-tryptophan in the same solvent as your stock solution.
-
-
HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Return to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (for tryptophan's indole ring)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas for this compound and dl-tryptophan in your samples and standards.
-
Construct calibration curves for both compounds.
-
Calculate the concentration of this compound remaining and the concentration of dl-tryptophan formed in your stability samples.
-
Plot the percentage of remaining this compound versus time to determine the degradation rate.
-
Visualizations
Caption: Workflow for the preparation, storage, and stability testing of this compound stock solutions.
Caption: Simplified signaling pathway of Formyl Peptide Receptor 1 (FPR1) activation by this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPLC Method for Separation of a Mixture of Tryptophan and its Catabolites on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-Formyl-dl-tryptophan Analysis in Reverse-Phase HPLC
Welcome to the technical support center for troubleshooting challenges encountered during the analysis of N-Formyl-dl-tryptophan using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly peak tailing, to ensure robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in RP-HPLC?
A1: The most prevalent cause of peak tailing for this compound is secondary interactions between the analyte and the stationary phase.[1][2][3][4] this compound is an ionizable compound, possessing both a carboxylic acid group and a basic indole nitrogen. These functional groups can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase is a critical factor that dictates the ionization state of this compound and, consequently, its retention and peak shape.[5][6][7][8] If the mobile phase pH is close to the pKa values of the analyte's functional groups, a mixture of ionized and non-ionized forms can exist, leading to peak distortion, splitting, or tailing.[6] To achieve a symmetrical peak, it is crucial to adjust the mobile phase pH to ensure the analyte is in a single, consistent ionic form.[6]
Q3: What is the ideal mobile phase pH for analyzing this compound to prevent peak tailing?
A3: For acidic compounds like this compound (due to its carboxylic acid group), a low mobile phase pH is generally recommended to suppress ionization.[5][9] Operating at a pH of approximately 2-3 protonates the residual silanol groups on the stationary phase, minimizing their interaction with the analyte.[9] It is advisable to maintain the mobile phase pH at least two units away from the analyte's pKa to avoid inconsistent ionization.[5]
Q4: Can the choice of buffer and its concentration impact peak shape?
A4: Yes, the buffer and its concentration are crucial for maintaining a stable mobile phase pH and improving peak symmetry.[2][10] An inadequate buffer concentration may not effectively control the pH, leading to peak shape issues.[10] A buffer concentration in the range of 10-50 mM is generally recommended.[9] Common buffers for low pH applications include phosphate and acetate buffers.
Q5: Besides mobile phase optimization, what other factors can contribute to peak tailing?
A5: Other factors that can cause peak tailing include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1]
-
Column Contamination or Degradation: Accumulation of contaminants can create active sites that cause tailing.[1][11]
-
Extra-Column Volume: Excessive volume from tubing and fittings can lead to peak broadening.[1]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can distort the peak shape.[1]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Problem: Asymmetrical peak with a pronounced tail.
The primary suspect for peak tailing of an ionizable compound like this compound is an inappropriate mobile phase pH.
Experimental Protocol: pH Adjustment
-
Determine pKa: Identify the pKa values of this compound's ionizable groups (carboxylic acid and indole nitrogen).
-
Initial pH Selection: Prepare a mobile phase with a pH at least 2 units below the pKa of the carboxylic acid. A starting pH of 2.5 is often effective.
-
Buffer Selection: Use a buffer compatible with the desired pH and your detection method (e.g., 25 mM potassium phosphate for UV detection).
-
pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase before mixing with the organic modifier.
-
Analysis: Equilibrate the column with the new mobile phase and inject the sample.
-
Evaluation: Observe the peak shape. If tailing persists, incrementally decrease the pH (e.g., to 2.0) and re-analyze.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.0 - 3.0 | Suppresses ionization of the carboxylic acid and minimizes interaction with silanols.[9] |
| Buffer | Phosphate, Formate | Provides good buffering capacity in the acidic pH range. |
| Buffer Concentration | 10 - 50 mM | Ensures stable pH throughout the analysis.[9] |
If pH optimization does not resolve the issue, the column itself may be the culprit.
Experimental Protocol: Column Evaluation
-
Column Flush: Flush the column with a strong solvent to remove any strongly retained contaminants.
-
Guard Column Check: If using a guard column, remove it and perform an injection. If the peak shape improves, replace the guard column.[11]
-
Column Replacement: If the column is old or has been used with harsh conditions, it may be degraded. Replace it with a new column of the same type.
-
Consider a Different Column: If tailing persists with a new column, consider using a column with a different stationary phase chemistry, such as one with end-capping to reduce residual silanol activity.[2]
If both mobile phase and column have been addressed, consider other potential sources of the problem.
Experimental Protocol: System Check
-
Reduce Injection Volume: Perform a series of injections with decreasing sample concentration to check for column overload.[1]
-
Match Sample Solvent: Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.[1]
-
Minimize Extra-Column Volume: Use tubing with a smaller internal diameter and ensure all connections are secure to minimize dead volume.[1]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow for troubleshooting peak tailing of this compound.
Caption: A flowchart for troubleshooting peak tailing.
Understanding Secondary Interactions
The diagram below illustrates the chemical interactions that can lead to peak tailing.
Caption: Analyte-stationary phase secondary interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. agilent.com [agilent.com]
- 8. acdlabs.com [acdlabs.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Optimizing Reaction Conditions for the Formylation of DL-Tryptophan
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the N-formylation of DL-tryptophan. The information is designed to help overcome common experimental challenges, optimize reaction conditions, and ensure high yield and purity of the desired N-formyl-DL-tryptophan product.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
A low yield can stem from several factors. The most common issues include the degradation of the starting material, the presence of moisture, and suboptimal reaction conditions. Tryptophan is highly susceptible to oxidation and degradation, particularly under harsh acidic conditions or when exposed to light and heat.[1][2] Furthermore, many formylating agents, such as acetic formic anhydride, are highly sensitive to moisture, which can quench the reagent and significantly reduce the yield.[3] Ensuring an anhydrous reaction setup and using appropriate stoichiometry are critical for success.
Q2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
Side product formation is a common challenge. Key side reactions include:
-
Oxidation of the Indole Ring: The tryptophan indole ring is electron-rich and prone to oxidation, especially under harsh conditions or in the presence of air.[2] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.
-
Acetylation: When using acetic formic anhydride generated in situ from acetic anhydride and formic acid, there is a potential for N-acetylation. However, formylation is generally favored due to the formyl group being more electrophilic.[4] Using a different formylating agent can eliminate this possibility.
-
Adduct Formation: The presence of aldehyde impurities (like acetaldehyde) in reagents can lead to the formation of adducts, such as 1,1'-ethylidenebis(L-tryptophan) (EBT), especially under acidic conditions.[5] Using high-purity reagents is essential.
-
Polymerization: Under excessively harsh acidic or high-temperature conditions, resinification or polymerization can occur.[3] It is crucial to control the reaction temperature and time carefully.
Q3: How do I choose the best formylating agent for my experiment?
The choice depends on the stability of your substrate and the desired reactivity.
-
Formic Acid: Can be effective, often with a catalyst, but may require higher temperatures, which can risk degradation.[3] It can form a stable solvate with L-tryptophan.[6]
-
Acetic Formic Anhydride: A highly reactive and effective agent, often generated in situ. It is suitable for achieving high conversion but is very moisture-sensitive.[3][4]
-
p-Nitrophenylformate (p-NPF): A milder reagent often used in solid-phase peptide synthesis that can be adapted for solution-phase reactions, which is beneficial for sensitive substrates.[7]
Q4: My tryptophan starting material appears to be degrading. How can I prevent this?
Tryptophan degradation is often caused by oxidation.[2] To prevent this, store DL-tryptophan in a cool, dark place and away from potential metal contaminants. During the reaction, use degassed solvents and maintain an inert atmosphere. Avoid excessive heat and prolonged exposure to strong acids, as these conditions are known to cause substantial degradation.[1] The addition of antioxidants has also been explored to prevent degradation during analytical procedures.[1]
Q5: What are the best practices for setting up a moisture-sensitive formylation reaction?
For reagents like acetic formic anhydride, meticulous exclusion of water is paramount.[3]
-
Glassware: Dry all glassware in an oven (e.g., at 120°C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents and Reagents: Use anhydrous grade solvents. Ensure all liquid reagents are handled with dry syringes.
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas like nitrogen or argon.
Troubleshooting and Optimization Guides
Data Presentation
The following tables summarize key data for optimizing your reaction.
Table 1: Comparison of Common Formylating Agents for DL-Tryptophan
| Formylating Agent | Typical Conditions | Advantages | Disadvantages |
| Formic Acid / Acetic Anhydride | In situ generation; often used in excess formic acid.[4] | Highly reactive, drives reaction to completion, cost-effective. | Highly moisture-sensitive, risk of acetylation, can be harsh.[3][4] |
| Formic Acid with Catalyst | Formic acid with a catalyst like Iodine or ZnO.[3] | Milder conditions, good for sensitive substrates. | May result in lower conversion or require longer reaction times. |
| p-Nitrophenylformate (p-NPF) | Used in peptide synthesis, can be adapted for solution phase.[7] | Mild conditions, reduces risk of racemization and side reactions. | Reagent may be more expensive, reaction can be slower. |
| Formic Acid / DCC | Used in solid-phase synthesis, forms a reactive intermediate.[8] | Effective for peptide formylation, simplifies workup.[8] | DCC can cause allergic reactions; dicyclohexylurea byproduct must be removed. |
Table 2: Troubleshooting Low Reaction Yield
| Observation | Potential Cause | Recommended Action |
| No or Low Conversion | Inactive formylating agent due to moisture.[3] | Use fresh, anhydrous reagents and solvents. Dry all glassware thoroughly. |
| Insufficient temperature or reaction time. | Gradually increase temperature while monitoring for degradation. Extend reaction time. | |
| Tryptophan degradation.[2] | Run the reaction under an inert atmosphere. Use milder conditions if possible. | |
| Product Loss During Work-up | Product is water-soluble. | Saturate the aqueous layer with NaCl before extraction to reduce product solubility. |
| Emulsion formation during extraction. | Add a small amount of brine or filter the mixture through celite. |
Table 3: Identifying and Minimizing Common Side Products
| Side Product/Observation | Potential Cause | Mitigation Strategy |
| Presence of N-acetyl-tryptophan | Use of acetic anhydride in the reaction mixture.[4] | Use a different formylating agent (e.g., p-NPF). Use a larger excess of formic acid relative to acetic anhydride. |
| Darkening/Polymerization of Reaction | Reaction temperature is too high or conditions are too acidic.[3] | Reduce the reaction temperature. Use a milder formylating agent or buffer the reaction if possible. |
| Oxidation Products | Exposure to atmospheric oxygen.[2] | Degas solvents before use and conduct the reaction under a nitrogen or argon atmosphere. |
| Unidentified Impurities | Impure starting materials or reagents.[5] | Use high-purity DL-tryptophan and analytical grade reagents. |
Experimental Protocols
Protocol 1: Formylation of DL-Tryptophan using Acetic Formic Anhydride
This protocol describes the in situ generation of acetic formic anhydride, a potent formylating agent.[4]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add acetic anhydride (e.g., 1.2 equivalents).
-
Reagent Generation: Cool the flask to 0°C in an ice bath. Slowly add formic acid (e.g., 3-5 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 1 hour to generate the acetic formic anhydride.
-
Reaction: Dissolve DL-tryptophan (1.0 equivalent) in an appropriate anhydrous solvent (if necessary) and add it to the flask.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: Once the reaction is complete, carefully quench the mixture by pouring it over ice water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) multiple times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Diagrams
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Caption: A decision tree to guide the selection of an appropriate formylating agent.
Caption: The main reaction pathway and common competing side reactions.
References
- 1. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Minimizing oxidative degradation of N-Formyl-dl-tryptophan during storage
This guide provides technical support for minimizing the oxidative degradation of N-Formyl-dl-tryptophan during storage. It includes troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary cause of this compound degradation is oxidation. The indole ring of the tryptophan moiety is highly susceptible to attack by various oxidizing agents.[1] Key contributing factors that accelerate this degradation include:
-
Exposure to Oxygen: The presence of atmospheric oxygen is a critical factor in the oxidative degradation process.[2][3]
-
Exposure to Light: Light, particularly UV radiation, can trigger photo-oxidation, leading to the formation of free radicals and subsequent degradation.[4][5][6]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[4][5]
-
Presence of Reactive Oxygen Species (ROS): Contaminants such as peroxides or the presence of metal ions that can catalyze the formation of ROS will significantly accelerate degradation.[1]
-
Humidity: Moisture can facilitate degradation pathways and should be avoided.[7][8]
Q2: What are the visible signs of this compound degradation?
A2: A common visible sign of degradation is a change in the color of the material, often to a yellow or brownish hue.[4][9][10] This color change is attributed to the formation of various degradation products, which have distinct chromophores.[9]
Q3: What are the major degradation products of this compound?
A3: The oxidative degradation of the tryptophan moiety leads to several products. The most common include:
-
N-formylkynurenine (NFK): A primary product resulting from the opening of the indole pyrrole ring.[9][11]
-
Kynurenine (Kyn): Formed from the subsequent deformylation of NFK.[9][11]
-
Oxindolylalanine (Oia) and Dioxindolylalanine (diOia): Formed through oxidation of the indole ring without ring opening.[11][12]
-
Hydroxytryptophan derivatives: Such as 5-hydroxytryptophan.[12]
The formation of these products signifies a loss of the parent compound and can introduce impurities that may interfere with experimental results.
Q4: How should I properly store this compound to minimize degradation?
A4: To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
In a tightly sealed container: To minimize exposure to atmospheric oxygen and humidity.[7][13]
-
Protected from light: Store in an amber vial or in a dark place to prevent photo-oxidation.[7][14]
-
In a cool and dry environment: Recommended storage temperatures are often refrigerated (-20°C is also cited for long-term stability).[15] Always refer to the manufacturer's specific recommendations.
-
Under an inert atmosphere: For maximum stability, especially for long-term storage or for highly sensitive applications, consider storing under an inert gas like argon or nitrogen to displace oxygen.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| The compound has developed a yellow or brown color. | Oxidative degradation due to exposure to light, oxygen, or heat. | 1. Verify that the compound is stored in a tightly sealed, light-protected container in a cool, dry place. 2. Consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. 3. If degradation is suspected, re-analyze the purity of the compound before use. |
| Unexpected peaks are observed during HPLC or LC-MS analysis. | Formation of degradation products such as N-formylkynurenine (NFK), kynurenine (Kyn), or oxindolylalanine (Oia). | 1. Compare the retention times and mass spectra of the unknown peaks with known degradation products of tryptophan.[4][9] 2. Review storage conditions to identify potential causes of degradation. 3. If necessary, purify the material to remove degradation products. |
| Loss of compound potency or inconsistent experimental results. | Degradation of the this compound starting material. | 1. Check the purity of the stored compound using a suitable analytical method (e.g., HPLC-UV). 2. If degradation is confirmed, acquire a new, pure batch of the compound and store it under the recommended conditions. |
| The compound appears clumpy or moist. | Absorption of moisture from the atmosphere. | 1. Ensure the container is always tightly sealed. 2. Store in a desiccator to maintain a dry environment.[8] |
Quantitative Data on Stability
The rate of degradation is highly dependent on the specific conditions. Below is a summary of factors influencing stability.
| Condition | Effect on Tryptophan Derivatives | Reference |
| Elevated Temperature (e.g., 37°C, 70°C) | Significant increase in degradation and color formation compared to storage at 4°C.[4] | [4] |
| Light Exposure (UV and/or ambient) | Accelerates degradation, leading to the formation of colored byproducts.[4] Much less stable under air than under a nitrogen atmosphere when irradiated.[6] | [4][6] |
| **Presence of Oxidizing Agents (e.g., H₂O₂) ** | Rapid degradation of the tryptophan moiety.[4][12] | [4][12] |
| Reduced Oxygen Levels (e.g., nitrogen purging) | Significantly improves stability by preventing oxidation.[3] | [3] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis for Purity Assessment and Detection of Degradation Products
This method is suitable for routine purity checks and can detect major degradation products.
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute all components, and then re-equilibrate. An example could be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at multiple wavelengths, including 280 nm (for tryptophan) and longer wavelengths like 320 nm or 365 nm to detect degradation products like kynurenine.[9]
-
-
Data Analysis:
-
Integrate the peak areas to determine the relative purity of this compound.
-
The appearance of new peaks, particularly those with different UV spectra, indicates the presence of degradation products.
-
Protocol 2: LC-MS for Identification of Degradation Products
This method provides mass information for the definitive identification of degradation products.
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1.
-
-
LC-MS Conditions:
-
Use an LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
The HPLC conditions can be similar to those in Protocol 1, ensuring that the mobile phase is compatible with the mass spectrometer's ionization source (e.g., electrospray ionization - ESI).
-
Mass Spectrometry: Operate in both positive and negative ion modes to capture a wide range of potential products.
-
Acquire full scan data to detect all ions and tandem MS (MS/MS) data on the most abundant ions to aid in structural elucidation.
-
-
Data Analysis:
Visualizations
Caption: Oxidative degradation pathway of this compound.
References
- 1. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygen level regulates N-terminal translation elongation of selected proteins through deoxyhypusine hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Characterization of the degradation products of a color-changed monoclonal antibody: tryptophan-derived chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
- 15. echemi.com [echemi.com]
- 16. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the mass spectrometric analysis of N-Formyl-dl-tryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of N-Formyl-dl-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[3] In complex biological matrices such as plasma or serum, endogenous components like salts, lipids, and proteins are common causes of matrix effects.[1]
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal of the infused analyte indicate the presence of matrix effects at specific retention times.
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of the matrix effect. The response of this compound in a pure solution is compared to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. The following formula can be used:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100
-
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.
-
Q3: What is the most effective strategy for compensating for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting for matrix effects.[4] A SIL-IS for this compound, such as this compound-d5, will have nearly identical chemical and physical properties to the analyte. Consequently, it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.
Q4: Can I use a different ionization technique to reduce matrix effects?
A4: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain analytes. The choice of ionization technique depends on the physicochemical properties of this compound and should be evaluated during method development.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your analysis.
Issue 1: Poor Sensitivity and Inconsistent Results
If you are observing low signal intensity and high variability in your results for this compound, it is highly indicative of ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity.
Detailed Steps:
-
Assess Matrix Effect Timing: Perform a post-column infusion experiment to determine if this compound is eluting at a time when significant ion suppression occurs.
-
Chromatographic Optimization: If co-elution with interfering matrix components is the issue, modify your LC method. This can include adjusting the gradient to better separate this compound from the suppression zone or trying a different column chemistry (e.g., a polar-embedded column if using a standard C18).
-
Enhance Sample Preparation: If chromatographic changes are insufficient, a more thorough sample cleanup is necessary. Move from a simple protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Utilize a SIL-IS: If matrix effects are still variable and impacting reproducibility, the use of a stable isotope-labeled internal standard for this compound is strongly recommended to compensate for these effects.[4]
Issue 2: High Background or "Noisy" Baseline
A high background can obscure the peak for this compound, leading to inaccurate integration and poor sensitivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background.
Detailed Steps:
-
System Check: Ensure that the high background is not from contaminated solvents or a dirty LC-MS system. Prepare fresh mobile phases and flush the system thoroughly.
-
Refine Sample Preparation: A high background is often due to insufficient removal of matrix components. If using protein precipitation, consider a subsequent clean-up step. For SPE, optimize the wash steps to remove impurities without losing the analyte.
-
Evaluate Reagents and Consumables: Check for contamination in all reagents and materials used during sample preparation, including solvents, buffers, and collection tubes.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation
This is a common starting point for the extraction of tryptophan metabolites from biological fluids.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.
-
Internal Standard Spiking: Add 10 µL of the working solution of the stable isotope-labeled internal standard (e.g., this compound-d5 in methanol) to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (containing 0.1% formic acid, if desired for analyte stability) to precipitate the proteins.
-
Vortexing: Vortex the samples vigorously for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at a concentration representative of the expected sample concentrations.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using the protocol above. In the final step, reconstitute the dried extract with the neat solution from Set A.
-
Set C (Pre-Extraction Spike - for Recovery): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) x 100
-
Recovery (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) x 100
-
Quantitative Data Summary
The following tables provide typical performance characteristics for the LC-MS/MS analysis of tryptophan and its metabolites. These values can serve as a benchmark when developing a method for this compound.
Table 1: Typical LC-MS/MS Method Parameters for Tryptophan Metabolites
| Parameter | Setting | Reference |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) | [5] |
| Mobile Phase A | 0.1% Formic Acid in Water | [5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | [5] |
| Flow Rate | 0.25 - 0.5 mL/min | [5][6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [7] |
Table 2: Example Performance Characteristics for Tryptophan Metabolite Analysis
| Analyte | Linearity Range | LLOQ | Accuracy (%) | Precision (%CV) | Reference |
| Tryptophan | 2 - 125 µM | 2 µM | 91.8 - 107.5 | 1.8 - 8.9 | |
| Kynurenine | 0.16 - 10 µM | 0.16 µM | 91.8 - 107.5 | 1.8 - 8.9 | |
| Kynurenic Acid | 8 - 500 nM | 8 nM | 91.8 - 107.5 | 1.8 - 8.9 | [8] |
Note: The specific MRM transitions, collision energies, and other MS parameters for this compound must be optimized empirically on your instrument.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
N-Formyl-dl-tryptophan stability under different pH and temperature conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of N-Formyl-dl-tryptophan under various experimental conditions. The information is based on established principles of organic chemistry and pharmaceutical stability testing, as specific quantitative stability data for this compound is not extensively available in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound?
A1: this compound has two primary points of chemical instability:
-
Hydrolysis of the N-formyl group: The amide bond of the formyl group can be cleaved under aqueous conditions, particularly in the presence of strong acids or bases, to yield dl-tryptophan and formic acid.[1][2] This reaction is generally slow at neutral pH but is accelerated by heat.[3][4]
-
Degradation of the Tryptophan Moiety: The indole ring of the tryptophan side chain is susceptible to oxidation.[5][6] This can be initiated by exposure to light (photodegradation), heat, or oxidizing agents, leading to a variety of degradation products, including N-formylkynurenine.[5][7]
Q2: How do pH and temperature affect the stability of this compound?
A2: Both pH and temperature are critical factors.
-
pH: Stability is expected to be optimal near neutral pH. In strongly acidic or basic solutions, the rate of hydrolysis of the N-formyl group increases significantly.[4][8]
-
Temperature: Higher temperatures accelerate both the hydrolysis of the formyl group and the degradation of the indole ring.[5][9] For long-term storage, refrigeration (2-8°C) is recommended.
Q3: What are the likely degradation products I should monitor in my stability studies?
A3: The primary degradation products to monitor are:
-
dl-Tryptophan and Formic Acid: Resulting from the hydrolysis of the N-formyl group.
-
Oxidative Degradants: Products arising from the oxidation of the indole ring, such as N-formylkynurenine and various hydroxylated derivatives.[5][10]
Q4: What are the recommended storage conditions for this compound as a solid and in solution?
A4:
-
Solid Form: Store in a well-sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C).
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a buffered solution near neutral pH, store at 2-8°C, and protect from light. Avoid long-term storage of solutions unless stability in the specific formulation has been confirmed.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound in my aqueous formulation during preliminary experiments.
| Potential Cause | Troubleshooting Step |
| pH of the medium | The pH of your solution may be too acidic or basic, catalyzing the hydrolysis of the N-formyl group.[1] |
| Action: | Measure the pH of your formulation. Adjust to a neutral pH range (6.5-7.5) using a suitable buffer system. |
| High Temperature | The sample is being stored or handled at elevated temperatures. |
| Action: | Store all stock solutions and experimental samples at 2-8°C and protect them from prolonged exposure to room temperature or higher. |
| Oxidative Stress | The formulation may contain oxidizing agents, or it may be exposed to light or atmospheric oxygen, causing degradation of the indole ring.[11] |
| Action: | Degas solvents and consider working under an inert atmosphere (e.g., nitrogen). Protect samples from light by using amber vials or covering them with foil.[12] |
Issue 2: Unknown peaks are appearing in my HPLC chromatogram after stressing my this compound sample.
| Potential Cause | Troubleshooting Step |
| Formation of Degradation Products | The stress conditions (e.g., acid, base, heat, oxidation) are causing the compound to degrade as expected in a forced degradation study.[13][14] |
| Action: | Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks. Compare these masses to potential degradation products like dl-tryptophan and oxidized forms (e.g., N-formylkynurenine, which would correspond to the addition of two oxygen atoms). |
| Interaction with Excipients | An excipient in your formulation may be reacting with this compound. |
| Action: | Run control experiments where you stress the compound in the absence of excipients to see if the same peaks are formed. |
Summary of Stability Profile
The following table provides a qualitative summary of the expected stability of this compound under various conditions.
| Condition | Parameter | Expected Degradation Risk | Primary Degradation Pathway(s) |
| pH | Acidic (pH < 4) | High | Hydrolysis of N-formyl group |
| Neutral (pH 6-8) | Low | Minimal hydrolysis/oxidation | |
| Basic (pH > 9) | High | Hydrolysis of N-formyl group[2] | |
| Temperature | Refrigerated (2-8°C) | Low | - |
| Ambient (~25°C) | Medium | Slow hydrolysis and oxidation | |
| Elevated (>40°C) | High | Accelerated hydrolysis and thermal degradation[5] | |
| Oxidation | H₂O₂ | High | Oxidation of the indole ring[6] |
| Light | UV/Visible Light | Medium-High | Photodegradation of the indole ring[7] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[15][16]
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water/methanol mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Application of Stress Conditions:
-
For each condition, mix an aliquot of the stock solution with the stressor in a volumetric flask. Protect all samples from light unless photostability is being tested.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute with water/methanol. Heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Control Sample: Dilute an aliquot of the stock solution with the same solvent mixture and store at 2-8°C, protected from light.
4. Sample Preparation for Analysis:
-
At designated time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples, including the control, to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the samples through a 0.45 µm filter into amber HPLC vials if necessary.
5. HPLC Analysis:
-
Use a validated stability-indicating HPLC method. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of phosphate buffer and acetonitrile.
-
Monitor the elution profile using a UV detector, typically at the absorbance maximum of the indole ring (around 280 nm).
-
Analyze all stressed samples and the control sample.
6. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify the degradation products (as a percentage of the total area).
-
If connected to a mass spectrometer, identify the mass-to-charge ratio of the new peaks to aid in structure elucidation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Khan Academy [khanacademy.org]
- 2. byjus.com [byjus.com]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms [mdpi.com]
- 8. fiveable.me [fiveable.me]
- 9. Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmtech.com [pharmtech.com]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 16. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: N-Formyl-dl-tryptophan Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of N-Formyl-dl-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-formylation of dl-tryptophan?
A1: The most prevalent and practical methods for the N-formylation of dl-tryptophan involve the use of formic acid, often in combination with a dehydrating agent like acetic anhydride. A widely used approach is the in situ generation of acetic formic anhydride, which serves as a potent formylating agent.[1][2] Another common method involves heating the amine with formic acid in a solvent that allows for the azeotropic removal of water, for instance, using a Dean-Stark trap with toluene.[3][4]
Q2: I'm observing a significantly low yield in my N-formylation reaction. What are the likely causes?
A2: Low yields in the N-formylation of tryptophan can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC).[4]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heating or too short a reaction time can lead to an incomplete conversion.[5][6]
-
Moisture: Formylating agents, especially acetic formic anhydride, are sensitive to moisture, which can quench the reagent.[1][3]
-
Side Reactions: Undesired side reactions, such as the oxidation of the indole ring of tryptophan, can consume the starting material and reduce the yield of the desired product.[7]
Q3: My purified this compound is discolored (e.g., pink, brown). What is the cause and how can I prevent or remove the color?
A3: Discoloration is a common issue arising from the formation of oxidized and polymeric impurities. The indole ring of tryptophan is susceptible to oxidation, which can be exacerbated by exposure to air and light.[4]
-
Prevention: To minimize oxidation, it is recommended to perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Removal: Discoloration can often be removed by treating the crude product with activated charcoal during recrystallization.[4]
Q4: During crystallization, my product "oils out" instead of forming crystals. What is happening and how can I resolve this?
A4: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[8] This is often due to high supersaturation, rapid cooling, or the choice of an inappropriate solvent system.[8][9] To address this:
-
Control Supersaturation: Generate supersaturation more slowly by reducing the cooling rate or the addition rate of an anti-solvent.[9]
-
Solvent System: Re-evaluate your solvent system. You may need to use a more polar co-solvent.[10]
-
Seeding: Introducing seed crystals of pure this compound can encourage crystallization over oiling out.[8]
-
Temperature: Ensure the crystallization temperature is below the melting point of your compound in the chosen solvent system.[9]
Troubleshooting Guides
Synthesis: Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Significant amount of unreacted dl-tryptophan remaining (confirmed by TLC/HPLC) | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed.[4] |
| Ineffective formylating agent due to degradation (e.g., by moisture). | Use freshly prepared or high-quality reagents. Ensure all glassware is thoroughly dried before use.[1][3] | |
| Presence of multiple unidentified spots on TLC, with low intensity for the product spot | Side reactions consuming the starting material or product. | Conduct the reaction under an inert atmosphere to prevent oxidation.[4] Consider using a milder formylating agent or reaction conditions. |
| Deformylation of the product during workup. | Avoid harsh acidic or basic conditions during the workup. Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.[1] |
Purification: Crystallization Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" upon cooling or addition of anti-solvent. | Solution is too supersaturated; cooling is too rapid. | Reheat the solution to re-dissolve the oil. Allow it to cool more slowly. Add the anti-solvent dropwise with vigorous stirring.[10] |
| Inappropriate solvent system. | Add a small amount of a more polar co-solvent to the mixture. Experiment with different solvent/anti-solvent combinations.[10] | |
| No crystal formation upon cooling. | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the product.[10] |
| High solubility of the product in the chosen solvent. | Add an anti-solvent in which this compound has low solubility to induce precipitation.[10] | |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a few seed crystals of the pure product.[8][10] | |
| Crystals are very fine or form a powder. | Rapid crystallization due to high supersaturation. | Decrease the rate of cooling or anti-solvent addition to allow for the growth of larger crystals. |
| Purified product is still colored. | Colored impurities are co-precipitating with the product. | Treat the solution with activated charcoal before crystallization.[4] A second recrystallization may be necessary. |
Experimental Protocols
Synthesis of this compound using Acetic Formic Anhydride
This protocol is based on established methods for the N-formylation of amines.[1][2]
Materials:
-
dl-Tryptophan
-
Formic acid (98-100%)
-
Acetic anhydride
-
Anhydrous diethyl ether (or other suitable solvent like THF)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve dl-tryptophan (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether).
-
In Situ Preparation of Acetic Formic Anhydride: In a separate flask, cool an excess of formic acid (e.g., 3-5 equivalents) in an ice bath. Slowly add acetic anhydride (1.5-2.5 equivalents) to the cooled formic acid with continuous stirring. The reaction is exothermic, so maintain the temperature below 10 °C. Allow the mixture to stir for 15-30 minutes to ensure the formation of acetic formic anhydride.
-
Formylation Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the dl-tryptophan solution at 0 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids.
-
Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | 85-95% (crude) |
| Purity (crude) | >90% (by HPLC) |
Note: Yields and purity are dependent on reaction scale and specific conditions and may require optimization.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently heat for a few minutes.
-
Hot Filtration: If charcoal was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Slowly add hot deionized water to the solution until it becomes slightly cloudy. If it becomes too turbid, add a small amount of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Strategies to reduce racemization during N-formylation of tryptophan
Welcome to the technical support center for the N-formylation of tryptophan. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to maintaining chiral integrity during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the N-formylation of tryptophan?
A1: Racemization of tryptophan during N-formylation primarily occurs through two mechanisms:
-
Oxazolone Formation: In the presence of an activating agent for the carboxyl group, an intermediate oxazolone can form. The α-proton of this oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemistry at the α-carbon.[1]
-
Direct Enolization: Under basic conditions, the α-proton of the tryptophan derivative can be directly abstracted to form an achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a racemic mixture.[1]
Factors that promote these mechanisms include high temperatures, the use of strong bases, and certain activating/formylating reagents.[1]
Q2: Which N-formylation methods are recommended to minimize racemization of tryptophan?
A2: Several methods have been developed to achieve N-formylation with minimal or no racemization. One of the most effective methods involves the use of formic acid in combination with a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to form the active formylating reagent in situ.[2] Another related approach uses N-ethyl-N'-(3-dimethylaminopropyl)-carbodiimide (EDC) with N-methylmorpholine.[2] These methods are particularly effective for amino acid esters.[2]
Q3: How does the choice of formylating agent impact racemization?
A3: The formylating agent plays a crucial role. Acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride, is a powerful formylating agent but can lead to racemization, especially with amino acid esters.[2] However, modifications to the procedure, such as using AFA at low temperatures (e.g., -20 °C), can mitigate this issue.[2] Milder reagents, like cyanomethylformate, have also been used for the formylation of amino acid esters.[2]
Q4: What is the influence of temperature on racemization during N-formylation?
A4: Elevated temperatures generally increase the rate of racemization.[1] Therefore, it is highly recommended to perform the N-formylation reaction at reduced temperatures, such as 0 °C, and to allow the reaction to warm to room temperature slowly if necessary. For some protocols, temperatures as low as -20 °C are employed to suppress racemization.[2]
Q5: Can protecting the indole nitrogen of tryptophan help reduce racemization?
A5: While racemization primarily concerns the α-carbon, protecting the indole nitrogen can be beneficial, particularly in the broader context of peptide synthesis. For instance, in Boc-based solid-phase peptide synthesis, using Boc-Trp(For)-OH can prevent the transfer of sulfonyl protecting groups from arginine to the tryptophan indole during cleavage.[3] This highlights the importance of considering the overall synthetic strategy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant racemization detected in the final product. | The reaction temperature was too high. | Maintain the reaction temperature at 0 °C or below. For sensitive substrates, consider even lower temperatures (-15 °C to -20 °C). |
| A strong base was used. | If a base is required, opt for a weaker, sterically hindered base like N-methylmorpholine (NMM) instead of stronger amines. | |
| The formylating agent is too harsh. | Switch to a milder formylation method, such as the in situ generation of the formylating agent using formic acid and DCC.[2] | |
| Low yield of the N-formylated product. | Incomplete reaction. | Ensure an adequate molar excess of the formylating agent. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Decomposition of the formylating agent. | Prepare the formylating agent (e.g., AFA) in situ and use it immediately. Avoid prolonged storage of reactive formylating agents. | |
| Formation of multiple byproducts. | Side reactions of the tryptophan indole ring. | Consider protecting the indole nitrogen with a suitable protecting group, such as Boc, if the reaction conditions are harsh. |
| Use of an inappropriate solvent. | Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to ensure the solubility of reactants and facilitate the reaction. |
Quantitative Data on Racemization
Direct quantitative data on the percentage of racemization during the N-formylation of tryptophan is not extensively available in the literature. However, the following table provides a qualitative comparison of different methods and conditions based on reported outcomes.
| N-Formylation Method | Typical Conditions | Reported Racemization Level | Reference |
| Formic Acid / DCC | Chloroform, for tert-butyl amino acid esters | Minimal or no racemization | [2] |
| Formic Acid / EDC / NMM | For methyl, benzyl, and tert-butyl esters | High yields with no specialized purification | [2] |
| Acetic Formic Anhydride (AFA) | In situ generation from formic acid and acetic anhydride at -20 °C | Minimal racemization when temperature is controlled | [2] |
| Formic Acid (solvent-free) | Heating at 80 °C | Potential for racemization due to high temperature | [2] |
For context, the stability of free tryptophan to racemization under harsh conditions has been studied:
| Condition | Duration | pH | Racemization Rate | Reference |
| Boiling | 12 hours | > 9 | Detectable, but <1% conversion | [4] |
| Boiling | 24 hours | > 9 | 2-5% decrease in L-tryptophan | [4] |
Detailed Experimental Protocols
Protocol 1: Low-Racemization N-Formylation of Tryptophan Methyl Ester using Formic Acid and EDC
This protocol is adapted from a general procedure for the N-formylation of amino acid esters with minimal racemization.[2]
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
Formic Acid (≥95%)
-
N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve L-tryptophan methyl ester hydrochloride (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (1.1 equivalents) dropwise to the solution to neutralize the hydrochloride salt. Stir for 10 minutes.
-
In a separate flask, prepare the active formylating agent by mixing formic acid (1.5 equivalents) with EDC (1.2 equivalents) in anhydrous DCM at 0 °C. Stir for 15-20 minutes.
-
Slowly add the freshly prepared formic anhydride solution to the tryptophan methyl ester solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-formyl-L-tryptophan methyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
Caption: Mechanism of amino acid racemization via an oxazolone intermediate.
Caption: Workflow for low-racemization N-formylation of tryptophan ester.
Caption: Troubleshooting decision tree for racemization in N-formylation.
References
Deprotection methods for the N-formyl group from tryptophan residues
Welcome to the technical support center for the deprotection of the N-formyl group from tryptophan residues. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for this critical step in peptide synthesis and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is the N-formyl group used to protect the indole nitrogen of tryptophan?
The N-formyl group serves as a crucial protecting group for the indole nitrogen of tryptophan, particularly in peptide synthesis. It shields the indole ring from unwanted side reactions, such as alkylation, that can occur under the acidic conditions often used for the removal of other protecting groups like Boc (tert-butyloxycarbonyl).[1][2]
Q2: What are the most common methods for deprotecting N-formyl tryptophan?
The primary methods for N-formyl deprotection can be broadly categorized into acidic, basic/nucleophilic, and thiol-based approaches.
-
Acidic Deprotection: Strong acids like liquid hydrogen fluoride (HF) are effective, often in the presence of scavengers.[3][4] Milder acidic conditions using hydrochloric acid have also been reported.[5]
-
Basic/Nucleophilic Deprotection: Reagents such as piperidine in DMF, aqueous N,N'-dimethylethylenediamine (DMEDA), and hydroxylamine can be used.[6][7] Treatment with dilute ammonium bicarbonate buffer (pH 9) is another option, although it can be associated with side reactions.[6]
-
Thiol-Based Deprotection: Dithiols like 1,2-ethanedithiol (EDT) or 1,4-butanedithiol in the presence of a strong acid like HF can achieve rapid and complete deprotection.[3]
Q3: Can the N-formyl group migrate to other nucleophiles in the peptide?
Yes, formyl group migration is a known side reaction. It can transfer from the indole nitrogen to a free α-amino group, especially when the deprotection is the final step on an otherwise unprotected peptide at a pH of 9.[6] Formylation of the ε-amino group of lysine residues has also been observed when using secondary amines for deprotection.[6]
Q4: How can I monitor the progress of the deprotection reaction?
The progress of the deprotection can be monitored by High-Performance Liquid Chromatography (HPLC) and by UV spectroscopy. The UV spectrum of N-formyl tryptophan has a maximum absorbance around 300 nm, which shifts to the typical tryptophan absorbance maximum of 280 nm upon successful deprotection.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of N-formyl tryptophan residues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient reaction time or temperature. | Increase the reaction time or temperature according to the chosen protocol. Monitor the reaction by HPLC to determine the optimal duration. |
| Inadequate reagent concentration or stoichiometry. | Ensure the correct concentration and stoichiometry of the deprotecting agent are used. For reagents like DMEDA, using 1.5 to 3.0 equivalents is recommended.[6] | |
| Poor solubility of the protected peptide. | Use a co-solvent to improve solubility. Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Side Reaction: Formyl Group Migration | Presence of a free N-terminal amino group or other nucleophilic side chains (e.g., Lys) under basic conditions. | If possible, perform the deprotection before the final deprotection of other groups. Use a less basic deprotection method or a method that is less prone to this side reaction, such as acidic conditions with scavengers. Using a 1 M ammonium bicarbonate buffer instead of a 0.01 M solution can diminish this side reaction.[6] |
| Side Reaction: Indole Ring Modification | Acid-catalyzed side reactions during deprotection. | Use appropriate scavengers in the cleavage cocktail. For example, when using HF, include scavengers like anisole and 1,2-ethanedithiol.[3] |
| Prolonged exposure to strong acids and certain scavengers. | Optimize the cleavage time. For instance, prolonged exposure of tryptophan-containing peptides to EDT in TFA can lead to dithioketal formation.[8] | |
| Low Yield of Deprotected Peptide | Degradation of the peptide under harsh deprotection conditions. | Use milder deprotection conditions where possible. For example, the HF-Me2S-p-thiocresol-p-cresol system is reported to be efficient and quantitative with no detectable side reactions.[4] |
| Adsorption of the peptide to the resin or glassware during workup. | Pre-treat glassware with a siliconizing agent. Use appropriate solvents to ensure the peptide remains in solution during purification. | |
| Precipitation of the peptide during the reaction. | If the peptide precipitates, try different solvent systems or add denaturants like guanidinium chloride to improve solubility. |
Quantitative Data Summary
The following table summarizes various reported methods for the deprotection of N-formyl tryptophan, providing a comparison of reaction conditions and outcomes.
| Deprotection Method | Reagents & Conditions | Yield | Key Observations | Reference |
| Acidic (Strong) | HF:anisole:EDT (85:10:5), 0°C, 10-30 min | Major peptide component observed | Complete deprotection in 10 min. EDT is crucial for deformylation.[3] | [3] |
| Acidic (Low HF) | HF–Me₂S–p-thiocresol–p-cresol (25:65:5:5, v/v/v/v) | Efficient and quantitative | No detectable side reactions reported.[4] | [4] |
| Nucleophilic | N,N'-dimethylethylenediamine (DMEDA) (1.5-3.0 eq) in water, room temp. | 95% (model compound), 91% (peptide) | A new, effective reagent for deprotection in aqueous solution.[6] | [6] |
| Basic | 0.01 M Ammonium Bicarbonate (pH 9) | Not specified | Accompanied by an unexpected side reaction (formyl migration).[6] | [6] |
| Basic | 1 M Ammonium Bicarbonate (pH 9) | Substantially higher than with 0.01 M buffer | The side reaction of formyl migration was greatly diminished.[6] | [6] |
| Nucleophilic | Liquid ammonia with hydroxylamine hydrochloride | Not specified | Effective removal with little side reaction.[6] | [6] |
| Thiolytic | Piperidine in DMF | Not specified | Mentioned as a method for removal.[7] | [7] |
Experimental Protocols
Protocol 1: Deprotection using N,N'-Dimethylethylenediamine (DMEDA) [6]
-
Dissolve the N-formyl tryptophan-containing peptide in water.
-
Add 1.5 to 3.0 equivalents of N,N'-dimethylethylenediamine (DMEDA) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC until completion.
-
Upon completion, purify the deprotected peptide using standard chromatographic techniques.
Protocol 2: Deprotection using Low Concentration HF Cocktail [4]
-
Prepare the deprotection cocktail: HF–Me₂S–p-thiocresol–p-cresol (25:65:5:5, v/v/v/v). Caution: Handle HF with extreme care in a properly ventilated fume hood using appropriate personal protective equipment.
-
Add the peptide resin to the pre-cooled deprotection cocktail.
-
Stir the mixture at the recommended temperature (e.g., 0°C) for the specified duration.
-
After the reaction is complete, precipitate the peptide with cold diethyl ether.
-
Wash the precipitated peptide with cold ether to remove scavengers and byproducts.
-
Dry the deprotected peptide under vacuum.
Visualizations
Caption: General workflow for the deprotection of N-formyl tryptophan residues.
Caption: A logic diagram for troubleshooting common issues in N-formyl deprotection.
References
- 1. [Studies on the Nin-formyl group as possible protecting group against tryptophan indole side chain tert-butylation (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection of Nin-formyl tryptophan using 1,2-ethanedithiol in liquid hydrogen fluoride. Deformylation upon HF treatment of Merrifield peptidyl-resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of N-Formyl-dl-tryptophan vs. N-Formyl-l-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of N-Formyl-dl-tryptophan and N-Formyl-l-tryptophan. The primary difference between these two compounds lies in their stereochemistry. N-Formyl-l-tryptophan consists solely of the levorotatory (L) isomer, the naturally occurring enantiomer in biological systems. In contrast, this compound is a racemic mixture, containing equal parts of the L-isomer and the dextrorotatory (D) isomer. This fundamental structural difference has significant implications for their biological activity, primarily due to the stereospecific nature of enzymes and receptors.
Core Biological Activity: Role in the Kynurenine Pathway
Both N-Formyl-l-tryptophan and the L-isomer within this compound are substrates for the initial and rate-limiting enzymes of the kynurenine pathway: indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes catalyze the conversion of tryptophan to N-formylkynurenine.[1][2] The D-isomer present in the racemic mixture is also a substrate for IDO, albeit to a lesser extent than the L-isomer, while TDO is highly specific for L-tryptophan.[1][2]
The metabolism of N-Formyl-tryptophan isomers is a critical step in the kynurenine pathway, which is implicated in immune regulation, neurotransmission, and cellular energy production.[3] Dysregulation of this pathway is associated with various pathological conditions, including cancer and neurodegenerative diseases.
Comparative Data Summary
The following table summarizes the inferred and known properties and biological activities of N-Formyl-l-tryptophan and this compound. The data for this compound assumes a 50:50 mixture of the L- and D-isomers.
| Feature | N-Formyl-l-tryptophan | This compound | Key Considerations |
| Composition | 100% L-isomer | 50% L-isomer, 50% D-isomer | The presence of the D-isomer in the racemic mixture is the primary differentiator. |
| Metabolism by IDO | Substrate | The L-isomer is a substrate; the D-isomer is a substrate with lower affinity.[1] | The overall rate of metabolism by IDO is expected to be lower for the DL-form compared to a pure L-form at the same total concentration. |
| Metabolism by TDO | Substrate | The L-isomer is a substrate; the D-isomer is not a significant substrate.[2] | TDO's high specificity for the L-isomer means that 50% of the DL-mixture is likely to be metabolically inactive via this enzyme. |
| Biological Activity | Biologically active, participates in the kynurenine pathway. | The L-isomer is biologically active; the D-isomer may have different or no activity. | Based on analogous studies of N-acetyl-tryptophan, where the L-isomer was neuroprotective and the D-isomer was not, a similar disparity in activity can be anticipated.[4][5] The DL-form would therefore exhibit reduced overall biological activity compared to the pure L-form. |
| Potential for Off-Target Effects | Lower potential. | Higher potential. | The D-isomer may interact with other biological targets in unforeseen ways, potentially leading to off-target effects or competitive inhibition of other pathways. |
Experimental Protocols
For researchers investigating the biological activities of these compounds, the following experimental protocols are fundamental.
In Vitro Enzyme Activity Assay for IDO1 and TDO
This protocol is designed to measure the enzymatic conversion of N-Formyl-tryptophan isomers to N-formylkynurenine.
a. Materials:
-
Recombinant human IDO1 or TDO enzyme
-
N-Formyl-l-tryptophan and this compound
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors: L-ascorbic acid, methylene blue
-
Catalase
-
30% Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's reagent for colorimetric detection of kynurenine
b. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and catalase.
-
Add the IDO1 or TDO enzyme to the reaction mixture.
-
Initiate the reaction by adding the substrate (N-Formyl-l-tryptophan or this compound) at various concentrations.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent and incubate to allow color development.
-
Measure the absorbance at 490 nm to quantify the amount of N-formylkynurenine produced.
Cell-Based Assay for Kynurenine Pathway Activity
This protocol assesses the metabolism of N-Formyl-tryptophan isomers in a cellular context.
a. Materials:
-
Human cell line expressing IDO1 or TDO (e.g., IFN-γ stimulated cancer cell lines like A375 melanoma).[6]
-
Cell culture medium (e.g., DMEM or EMEM).[6]
-
N-Formyl-l-tryptophan and this compound.
-
LC-MS/MS system for metabolite analysis.
b. Procedure:
-
Culture the cells to a suitable confluency in multi-well plates.
-
If necessary, stimulate the cells with IFN-γ to induce IDO1 expression.
-
Replace the culture medium with fresh medium containing various concentrations of either N-Formyl-l-tryptophan or this compound.
-
Incubate the cells for a specified time (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of tryptophan isomers and their metabolites (e.g., kynurenine, kynurenic acid).[6]
Visualizing the Biological Context
To better understand the biological context of N-Formyl-tryptophan metabolism, the following diagrams illustrate the kynurenine pathway and a general experimental workflow.
Caption: The Kynurenine Pathway, the major metabolic route for tryptophan.
Caption: A generalized workflow for comparing the biological activity of the two isomers.
Conclusion and Recommendations for Researchers
The stereochemical difference between N-Formyl-l-tryptophan and this compound is paramount to their biological activity. Due to the stereospecificity of key metabolic enzymes like TDO, and the differential affinity of IDO for tryptophan isomers, it can be concluded that:
-
N-Formyl-l-tryptophan is the more biologically active form, as the L-isomer is the preferred substrate for the enzymes of the kynurenine pathway.
-
This compound , being a racemic mixture, will likely exhibit approximately half the biological activity of the pure L-isomer at an equivalent total concentration, particularly in pathways dominated by stereospecific enzymes like TDO. The D-isomer may also introduce confounding variables through off-target interactions or competitive inhibition.
References
- 1. Frontiers | Tryptophan-Catabolizing Enzymes – Party of Three [frontiersin.org]
- 2. Frontiers | Systemic tryptophan homeostasis [frontiersin.org]
- 3. A review of the immunomodulatory role of dietary tryptophan in livestock and poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Analytical Method for N-Formyl-dl-tryptophan in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N-Formyl-dl-tryptophan in biological matrices such as plasma and serum. The validation of such methods is critical for reliable data in clinical and preclinical studies. This document outlines key performance characteristics of common analytical techniques and provides detailed experimental protocols based on established methods for related tryptophan metabolites.
Introduction
This compound is a metabolite of tryptophan, an essential amino acid. The tryptophan metabolic pathway is crucial in various physiological and pathological processes, making the accurate measurement of its metabolites essential for research and drug development.[1][2] The validation of analytical methods ensures that the data generated are accurate, reliable, and reproducible.[3][4][5][6] This guide focuses on the validation parameters for methods analyzing this compound and compares common analytical approaches.
The primary analytical techniques for the quantification of tryptophan and its metabolites in biological fluids are High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[7][8][9][10] LC-MS/MS is often preferred for its high sensitivity and selectivity.[8][9]
Below is a diagram illustrating the major metabolic pathway of L-Tryptophan, which can lead to the formation of N-Formylkynurenine, a structurally related compound to this compound.[11]
Comparison of Analytical Methodologies
The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the biological matrix.[9] The following tables summarize typical performance data for validated methods used for tryptophan and its metabolites, which can be extrapolated for the analysis of this compound.
Table 1: Performance Comparison of Analytical Methods
| Performance Parameter | HPLC with UV/Fluorescence Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | Typically in the µg/mL to ng/mL range.[7][10] | Extends to the pg/mL range.[8][9] |
| Limit of Detection (LOD) | Generally higher, in the range of 0.2-1 ng/mL.[9] | Significantly lower, can reach pg/mL levels.[9] |
| Limit of Quantification (LOQ) | Higher, suitable for applications where trace analysis is not required.[9] | Lower, ideal for trace-level quantification in complex matrices.[8][9] |
| Selectivity & Specificity | Moderate, susceptible to interference from co-eluting compounds. | High, due to the specificity of mass transitions.[1] |
| Matrix Effects | Can be significant, requiring extensive sample cleanup. | Can be minimized with the use of stable isotope-labeled internal standards.[11] |
| Precision (CV%) | Typically <15%.[12] | Typically <15%.[1] |
| Accuracy (% Bias) | Within ±15% of the nominal value.[13] | Within ±15% of the nominal value.[1] |
Table 2: Summary of Validation Parameters for a Typical LC-MS/MS Method
| Validation Parameter | Acceptance Criteria (FDA/EMA Guidelines)[3][4] | Typical Performance for Tryptophan Metabolites |
| Linearity (r²) | ≥ 0.99[12] | > 0.99[7][12] |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[3][4] | < 15%[1][14] |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[3][4] | < 15%[1][14] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[3][4] | Within ±15%[1][14] |
| Recovery (%) | Consistent, precise, and reproducible. | 82.5% - 116%[12][13] |
| Lower Limit of Quantification (LLOQ) | Signal should be at least 5 times the blank response. | Analyte dependent, can be in the low ng/mL to pg/mL range.[14] |
| Selectivity | No significant interfering peaks at the retention time of the analyte. | High, with no observed interferences. |
| Stability (Freeze-thaw, Bench-top, etc.) | Analyte concentration should be within ±15% of the initial concentration. | Stable under typical storage and handling conditions. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS, which is the most common and robust method for this class of compounds.
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol outlines a common protein precipitation method for the extraction of tryptophan metabolites from plasma or serum.[11][15]
-
Sample Thawing: Thaw human plasma or serum samples on ice.
-
Vortexing: Vortex the samples to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of a stable isotope-labeled internal standard working solution (e.g., this compound-d4) to each sample. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification.[11][15]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[15]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of tryptophan metabolites.[1][8][16]
-
LC System: A UHPLC system is often used for better resolution and shorter run times.[17][18]
-
Analytical Column: A C18 column is commonly used for the separation of tryptophan metabolites.[8][10]
-
Mobile Phase: A binary gradient consisting of an aqueous phase (e.g., water with 0.1-0.35% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed.[1][8][16]
-
Flow Rate: A flow rate of 0.25 - 1.0 mL/min is common.[8][9]
-
Injection Volume: Typically 5-10 µL.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.[16]
The validation of a bioanalytical method follows a structured workflow to ensure its reliability.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. diva-portal.org [diva-portal.org]
- 15. benchchem.com [benchchem.com]
- 16. Tryptophan Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. A validated UHPLC-MS method for tryptophan metabolites: Application in the diagnosis of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Formyl-dl-tryptophan and Kynurenine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of N-Formyl-dl-tryptophan and its metabolic product, kynurenine, focusing on their roles and activities in various cell-based assays. This document is intended to be a valuable resource for researchers investigating the kynurenine pathway and its implications in immunology, oncology, and neuroscience.
Introduction
This compound is a derivative of the essential amino acid tryptophan. In biological systems, the catabolism of tryptophan along the kynurenine pathway begins with the formation of N-formyl-kynurenine (NFK), which is then rapidly converted to kynurenine.[1][2][3] While kynurenine has been extensively studied for its immunomodulatory functions, the direct biological activities of its precursor, NFK, are less well understood, with recent studies suggesting it may have roles beyond being a simple intermediate.[4][5][6] This guide provides a comparative overview of the known effects of both compounds in key cell-based assays, highlighting their distinct and overlapping functionalities.
Data Presentation: A Comparative Overview
Quantitative data for a direct, head-to-head comparison of this compound (or N-formyl-kynurenine) and kynurenine in the same cell-based assays is limited in publicly available literature. The following tables summarize the available quantitative data for each compound, primarily focusing on their established receptor interactions and effects on immune cell proliferation.
Table 1: Receptor Activation
| Compound | Receptor | Cell Type | Assay Type | Parameter | Value |
| Kynurenine | Aryl Hydrocarbon Receptor (AhR) | COS-1 cells expressing murine AhR | Luciferase Reporter Assay | EC50 | ~13 µM[7] |
| HepG2 cells | Reporter Assay | - | Activates AhR[8] | ||
| This compound / N-formyl-kynurenine | Formyl Peptide Receptors (FPRs) | - | - | - | No data available |
Note: The potency of kynurenine as an AhR agonist can be influenced by its stability and the formation of more potent derivatives upon storage or incubation.[7]
Table 2: T-Cell Proliferation
| Compound | Stimulation | Cell Type | Assay Type | Parameter | Value |
| Kynurenine | Allogeneic Dendritic Cells | Human Peripheral Blood Lymphocytes | [3H]Thymidine Incorporation | IC50 | 157 µM[9] |
| Anti-CD3 mAb | Human Peripheral Blood Lymphocytes | [3H]Thymidine Incorporation | IC50 | 553 µM[9] | |
| - | Human and Murine T-cells | Apoptosis Assay | - | 1 mM induces apoptosis[1][10] | |
| This compound / N-formyl-kynurenine | - | - | - | - | No direct data available |
Signaling Pathways
N-Formyl peptides and kynurenine are known to act through distinct signaling pathways, leading to different cellular responses.
References
- 1. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Evidence for Tryptophan and the Kynurenine Pathway as a Regulator of Stem Cell Niches in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. N-formylkynurenine but not kynurenine enters a nucleophile-scavenging branch of the immune-regulatory kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Trace derivatives of kynurenine potently activate the aryl hydrocarbon receptor (AHR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenine, by activating aryl hydrocarbon receptor, decreases erythropoietin and increases hepcidin production in HepG2 cells: A new mechanism for anemia of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Allogeneic T Cell Proliferation by Indoleamine 2,3-Dioxygenase–expressing Dendritic Cells: Mediation of Suppression by Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of N-Formyl-dl-tryptophan and N-acetyl-tryptophan as Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two tryptophan derivatives, N-Formyl-dl-tryptophan and N-acetyl-tryptophan, as potential neuroprotective agents. While N-acetyl-tryptophan has been the subject of direct investigation for its neuroprotective effects, the role of this compound is primarily understood through its position as a metabolic intermediate in the kynurenine pathway. This document summarizes the available experimental data, outlines relevant biological pathways, and provides detailed experimental methodologies for the key assays cited.
Executive Summary
N-acetyl-l-tryptophan (the active L-isomer of N-acetyl-dl-tryptophan) has demonstrated direct neuroprotective properties in preclinical models of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. Its mechanisms of action include the inhibition of mitochondrial-mediated apoptosis and suppression of neuroinflammatory pathways. In contrast, there is a lack of direct evidence for the neuroprotective activity of this compound. Its significance in neuroprotection is inferred from its rapid conversion into L-kynurenine, a downstream metabolite with known neuroprotective effects. Therefore, this comparison assesses a direct-acting neuroprotective agent against a metabolic precursor that gives rise to a neuroprotective molecule.
Data Presentation
Table 1: In Vitro Neuroprotective Effects of N-acetyl-l-tryptophan
| Parameter | Cell Model | Challenge | N-acetyl-l-tryptophan Concentration | Observation | Reference |
| Cell Viability | NSC-34 motor neuron-like cells | Oxidative Stress (H₂O₂) | 0.001–10 nM | Increased cell survival | [1] |
| Apoptosis | NSC-34 motor neuron-like cells | Oxidative Stress (H₂O₂) | 10 μM | Inhibition of cell death | [1] |
| Cytochrome c Release | NSC-34 motor neuron-like cells | Oxidative Stress (H₂O₂) | 10 μM | Prevention of cytochrome c release from mitochondria | [1] |
| Caspase-3 Activation | mSOD1(G93A) ALS transgenic mice spinal cord | Genetic model of ALS | Not specified in abstract | Inhibition of caspase-3 activation | [2] |
| Caspase-1, -9, -3 Activation | NSC-34 motor neuron-like cells | Not specified in abstract | 30 μM | Inhibition of caspase activation | [3] |
Table 2: Anti-inflammatory Effects of N-acetyl-l-tryptophan
| Parameter | Model | N-acetyl-l-tryptophan Dose | % Reduction / Change | Reference |
| Substance P Secretion | NSC-34 motor neuron-like cells | 30 μM | Inhibition of secretion | [3] |
| IL-1β Secretion | NSC-34 motor neuron-like cells | 30 μM | Inhibition of secretion | [3] |
| TNF-α Levels (Hippocampus) | Aβ 1-42-induced Alzheimer's model (rats) | 50 mg/kg | Significant reduction | [4] |
| IL-6 Levels (Hippocampus) | Aβ 1-42-induced Alzheimer's model (rats) | 50 mg/kg | Significant reduction (p < 0.001) | [4] |
Table 3: In Vivo Neuroprotective Effects of N-acetyl-l-tryptophan
| Parameter | Animal Model | N-acetyl-l-tryptophan Dose | Observation | Reference |
| Disease Onset | mSOD1(G93A) ALS transgenic mice | Not specified in abstract | Delayed disease onset | [2] |
| Survival | mSOD1(G93A) ALS transgenic mice | Not specified in abstract | Extended survival | [2] |
| Motor Performance | mSOD1(G93A) ALS transgenic mice | Not specified in abstract | Ameliorated deterioration | [2] |
| Spatial Memory | Aluminum-induced dementia model (rats) | 50 mg/kg | Significant improvement | [5] |
Note: Quantitative data for this compound's direct neuroprotective effects are not available in the current literature. Its effects are attributed to its conversion to L-kynurenine.
Signaling Pathways and Mechanisms of Action
This compound and the Kynurenine Pathway
This compound is the initial product of tryptophan metabolism in the kynurenine pathway.[6] It is rapidly hydrolyzed by the enzyme arylformamidase (also known as kynurenine formamidase) to form L-kynurenine.[7][8] L-kynurenine can then be further metabolized to produce neuroprotective compounds like kynurenic acid, an antagonist of NMDA receptors.[9] The neuroprotective potential of this compound is therefore indirect and dependent on its efficient conversion to L-kynurenine.
N-acetyl-tryptophan's Proposed Neuroprotective Signaling
N-acetyl-l-tryptophan exerts its neuroprotective effects through at least two interconnected pathways. It acts as an antagonist of the neurokinin-1 receptor (NK-1R), which in turn reduces the pro-inflammatory and pro-apoptotic signaling of its ligand, Substance P.[1][3] Additionally, it inhibits the mitochondrial pathway of apoptosis by preventing the release of key signaling molecules like cytochrome c.[2][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is based on methodologies used to assess neuronal survival in studies of neuroprotective compounds.
-
Cell Plating: Seed NSC-34 motor neuron-like cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of N-acetyl-l-tryptophan for 2 hours.
-
Induction of Cell Death: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂), to the culture medium at a final concentration of 100 µM and incubate for 24 hours.
-
MTT Incubation: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the general steps for measuring the secretion of inflammatory cytokines like IL-1β from cell culture supernatants.
-
Sample Collection: After treating NSC-34 cells with N-acetyl-l-tryptophan and a pro-inflammatory stimulus, collect the cell culture supernatant.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-1β) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and a series of known standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Caspase Activity Assay
This fluorometric assay measures the activity of executioner caspases like caspase-3, which are key mediators of apoptosis.
-
Cell Lysis: Following experimental treatment, lyse the cells using a specific lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, mix the cell lysate with a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The fluorescence intensity is proportional to the caspase activity in the sample. Results are often expressed as fold change relative to the control.
Conclusion
The available evidence strongly supports N-acetyl-l-tryptophan as a promising direct-acting neuroprotective agent, with demonstrated efficacy in cellular and animal models of neurodegenerative diseases. Its mechanisms, involving anti-inflammatory and anti-apoptotic actions, are well-defined. In contrast, this compound's role in neuroprotection is indirect, relying on its conversion to L-kynurenine. Future research should focus on elucidating any direct biological activities of this compound and on head-to-head comparative studies to determine the relative efficacy of administering N-acetyl-l-tryptophan versus modulating the kynurenine pathway for therapeutic benefit in neurodegenerative disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum-induced spatial memory deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Evidence for Tryptophan and the Kynurenine Pathway as a Regulator of Stem Cell Niches in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for N-Formyl-dl-tryptophan Analysis
For researchers, scientists, and drug development professionals, the robust and accurate quantification of N-Formyl-dl-tryptophan, a key metabolite in the kynurenine pathway, is critical for advancing research in areas such as immunology, neurology, and oncology.[1][2] The choice of analytical methodology is paramount to achieving reliable data. This guide provides a comprehensive cross-validation comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
This comparison is based on established validation parameters to guide the selection of the most appropriate method for specific research needs. While HPLC offers reliability and accessibility, LC-MS provides superior sensitivity and specificity, which is often crucial for complex biological matrices.[3][4]
Quantitative Performance Comparison
The following tables summarize the typical quantitative performance of HPLC and LC-MS methods for the analysis of tryptophan and its metabolites, providing a benchmark for what can be expected for this compound analysis.
Table 1: Comparison of Linearity and Sensitivity
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (r²) | >0.999[5] | >0.99[6] |
| Limit of Detection (LOD) | ng/mL to µg/mL range[3] | pg/mL to ng/mL range[3][7] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range[3] | pg/mL to ng/mL range[3][7] |
Table 2: Comparison of Precision and Accuracy
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Precision (RSD%) | <5%[5] | <15%[8] |
| Accuracy (% Recovery) | 82.5% - 116%[5] | 91.8% - 107.5%[9] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the quantification of tryptophan and its derivatives, which can be adapted for this compound.
HPLC Method with Fluorescence Detection
This method is a robust approach for quantifying tryptophan metabolites, particularly when high sensitivity is required and derivatization is employed to enhance the fluorescence signal.[10]
1. Sample Preparation:
-
To 100 µL of a biological sample (e.g., plasma, serum), add an appropriate internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.[3]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully collect the supernatant and transfer it to an autosampler vial for analysis.[3]
-
(Optional) For enhanced fluorescence, derivatization with o-phthalaldehyde (OPA) can be performed.[10]
2. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acetonitrile and an acetate buffer.[12]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 20 µL.[11]
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the analyte (e.g., Ex: 270 nm, Em: 350 nm).[10]
LC-MS/MS Method
This method is ideal for the highly sensitive and specific quantification of this compound in complex biological matrices.[8][9]
1. Sample Preparation:
-
Follow the same sample preparation procedure as for the HPLC method, including the addition of a stable isotope-labeled internal standard if available.
2. LC-MS/MS Conditions:
-
Column: Synergi Polar-RP 80 column (100 × 2 mm, 4 µm) or equivalent.[9]
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol).[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).[8]
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
References
- 1. N1-Formyl-Tryptophan Reagent|For Research Use [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. repository.tudelft.nl [repository.tudelft.nl]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. A simplified HPLC method for determination of tryptophan in some cereals and legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Enantiomeric Purity of Commercially Available N-Formyl-dl-tryptophan
For Researchers, Scientists, and Drug Development Professionals
The stereochemical identity of pharmaceutical ingredients is of paramount importance in drug development and manufacturing. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. For N-Formyl-dl-tryptophan, a racemic mixture containing both the D- and L-enantiomers, the precise ratio of these stereoisomers is a critical quality attribute. This guide provides a comparative analysis of the enantiomeric purity of commercially available this compound from various suppliers, supported by a detailed experimental protocol for its determination using chiral High-Performance Liquid Chromatography (HPLC).
Comparative Enantiomeric Purity Data
The enantiomeric excess (e.e.) of N-Formyl-tryptophan from three representative, anonymized commercial suppliers was determined. As a racemic mixture, the ideal composition would be a 50:50 ratio of the L- and D-enantiomers. However, variations in the synthetic process can lead to slight deviations from this ratio. The results of our analysis are summarized in the table below.
| Supplier | Lot Number | Stated Purity | Measured % L-Enantiomer | Measured % D-Enantiomer | Enantiomeric Excess (% e.e.) of L-Enantiomer |
| Supplier A | A123 | >99% | 50.5 | 49.5 | 1.0% |
| Supplier B | B456 | >99% | 49.8 | 50.2 | -0.4% |
| Supplier C | C789 | >99% | 51.2 | 48.8 | 2.4% |
Note: The data presented in this table is for illustrative purposes and based on a hypothetical analysis. Researchers are encouraged to perform their own analysis on specific lots.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity of this compound
This section details the methodology used to determine the enantiomeric purity of this compound. The method is based on chiral HPLC, a widely accepted and robust technique for separating enantiomers.[1][2]
1. Materials and Reagents:
-
This compound reference standard
-
N-Formyl-l-tryptophan reference standard
-
N-Formyl-d-tryptophan reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid, analytical grade
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase (CSP) column: A teicoplanin-based chiral column (e.g., Astec CHIROBIOTIC T) is recommended for the direct analysis of underivatized amino acid derivatives.
3. Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water, methanol, and a small amount of formic acid (e.g., 30:70:0.02 v/v/v) has been shown to be effective for resolving tryptophan enantiomers on a teicoplanin-based CSP.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 219 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solutions: Prepare individual standard solutions of N-Formyl-l-tryptophan and N-Formyl-d-tryptophan at a concentration of 0.1 mg/mL in the mobile phase. Prepare a racemic standard solution of this compound at the same concentration.
-
Sample Solutions: Accurately weigh and dissolve the this compound from each commercial supplier in the mobile phase to a final concentration of 0.1 mg/mL. Filter the solutions through a 0.45 µm syringe filter before injection.
5. Analysis Procedure:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the N-Formyl-l-tryptophan and N-Formyl-d-tryptophan standard solutions to determine their individual retention times and confirm the elution order. It is common for the D-enantiomer to be more strongly retained on macrocyclic glycopeptide CSPs.
-
Inject the racemic this compound standard to verify the separation and resolution of the two enantiomeric peaks.
-
Inject the prepared sample solutions from each commercial supplier in triplicate.
-
Integrate the peak areas for the L- and D-enantiomers in each chromatogram.
6. Calculation of Enantiomeric Purity: The percentage of each enantiomer is calculated using the following formula:
% Enantiomer = (Area of Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100
The enantiomeric excess (% e.e.) is calculated as:
% e.e. = |(% L-Enantiomer) - (% D-Enantiomer)|
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the enantiomeric purity of this compound.
Caption: Experimental workflow for enantiomeric purity analysis.
This guide provides a framework for the critical evaluation of the enantiomeric purity of commercially sourced this compound. By employing a robust analytical method, researchers and drug development professionals can ensure the quality and consistency of this important raw material.
References
Comparative Metabolic Fate of N-Formyl-tryptophan Enantiomers: A Field Ripe for Discovery
A comprehensive review of existing scientific literature reveals a notable gap in the direct comparative analysis of the metabolic fate of D- and L-enantiomers of N-Formyl-tryptophan. While the metabolism of the essential amino acid L-tryptophan is well-documented, specific data on its N-formylated counterpart, particularly the D-enantiomer, is scarce. This suggests that the differential metabolism of these enantiomers represents a novel and potentially significant area for future research in drug development and metabolic studies.
The majority of ingested L-tryptophan is catabolized via the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1][2][3] This pathway is critical in immune regulation and the production of various bioactive metabolites.[1][3] A key intermediate in this pathway is N-formyl-L-kynurenine, which is subsequently converted to L-kynurenine.[1][3][4] It is important to note that N-formyl-L-tryptophan is not a direct intermediate in this primary metabolic route.
In contrast, the metabolic pathways for D-tryptophan are less defined. Studies in rats have shown that D-tryptophan can be converted to L-tryptophan, though this conversion is not observed in all species, such as chicks.[5] The excretion patterns also differ significantly, with rats excreting a minimal amount of administered D-tryptophan, while chicks excrete most of it.[5] This highlights the species-specific nature of D-amino acid metabolism. The enzyme tryptophanase, which degrades L-tryptophan, is competitively inhibited by D-tryptophan, indicating a stereospecific interaction.[6]
Given the lack of direct experimental data on the comparative metabolism of N-Formyl-tryptophan enantiomers, this guide will present a hypothetical experimental framework to address this knowledge gap. This proposed study would provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
Proposed Experimental Workflow for Comparative Metabolic Analysis
To elucidate the metabolic fate of D- and L-enantiomers of N-Formyl-tryptophan, a multi-pronged approach is necessary. The following workflow outlines a potential experimental design for an in vivo study.
Caption: Hypothetical workflow for a comparative in vivo study.
Detailed Methodologies for Proposed Experiments
1. Animal Studies:
-
Model: Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks.
-
Housing: Standardized conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Administration: A single dose of N-Formyl-L-tryptophan, N-Formyl-D-tryptophan (e.g., 50 mg/kg), or vehicle control administered via oral gavage.
-
Sample Collection: Blood samples collected via tail vein at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Urine and feces collected over 24 hours in metabolic cages. Tissues (liver, kidneys, intestine, brain) collected at the 24-hour endpoint.
2. Analytical Chemistry:
-
Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile.
-
Urine: Dilution with mobile phase.
-
Feces and Tissues: Homogenization followed by solid-phase or liquid-liquid extraction.
-
-
Quantification: Development of a validated method to quantify the parent N-Formyl-tryptophan enantiomers and predicted metabolites (e.g., tryptophan, kynurenine, formyl-kynurenine). Use of stable isotope-labeled internal standards for accuracy.
3. Data Analysis:
-
Pharmacokinetic Analysis: Non-compartmental analysis of plasma concentration-time data to determine key PK parameters (Cmax, Tmax, AUC, t1/2).
-
Metabolite Profiling: Comparison of metabolite profiles between the D- and L-enantiomer groups to identify stereospecific metabolic pathways.
-
Excretion Analysis: Quantification of parent compounds and metabolites in urine and feces to determine routes and rates of excretion.
Expected Outcomes and Significance
The proposed study would generate the first direct comparative dataset on the metabolic fate of N-Formyl-tryptophan enantiomers. This would enable the creation of quantitative tables summarizing their pharmacokinetic parameters and excretion profiles.
Hypothetical Data Tables:
Table 1: Comparative Pharmacokinetic Parameters (Mean ± SD)
| Parameter | N-Formyl-L-tryptophan | N-Formyl-D-tryptophan |
| Cmax (ng/mL) | Data to be determined | Data to be determined |
| Tmax (h) | Data to be determined | Data to be determined |
| AUC (0-t) (ng·h/mL) | Data to be determined | Data to be determined |
| Half-life (t1/2) (h) | Data to be determined | Data to be determined |
| Bioavailability (%) | Data to be determined | Data to be determined |
Table 2: Cumulative Excretion (% of Dose) over 24 hours (Mean ± SD)
| Excretion Route | Analyte | N-Formyl-L-tryptophan | N-Formyl-D-tryptophan |
| Urine | Parent Compound | Data to be determined | Data to be determined |
| Metabolite X | Data to be determined | Data to be determined | |
| Feces | Parent Compound | Data to be determined | Data to be determined |
| Metabolite Y | Data to be determined | Data to be determined |
The elucidation of these metabolic pathways is crucial for the fields of pharmacology and toxicology. Differences in the metabolism of enantiomers can lead to significant variations in their efficacy and safety profiles.[7] The results of such a study would provide a foundation for understanding the potential therapeutic applications or toxicological risks associated with each enantiomer of N-Formyl-tryptophan. Further in vitro studies using liver microsomes and specific enzyme inhibitors could then be employed to pinpoint the enzymes responsible for any observed stereoselective metabolism.
References
- 1. Tryptophan Metabolism via Kynurenine Pathway: Role in Solid Organ Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic tryptophan homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan Metabolism Through the Kynurenine Pathway in Glial Cells | MDPI [mdpi.com]
- 4. N1-Formyl-Tryptophan Reagent|For Research Use [benchchem.com]
- 5. Inversion of D-tryptophan to L-tryptophan and excretory patterns in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different formylating agents for tryptophan synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group to the tryptophan molecule is a critical transformation in synthetic organic chemistry, enabling the production of valuable intermediates for pharmaceuticals and biologically active compounds. The choice of formylating agent is paramount, directly influencing reaction efficiency, yield, and substrate compatibility. This guide provides an objective, data-driven comparison of common formylating agents for the synthesis of N-formyltryptophan, supported by experimental protocols and mechanistic insights.
Performance Comparison of Formylating Agents
The selection of an appropriate formylating agent for tryptophan synthesis is a trade-off between reactivity, selectivity, cost, and reaction conditions. Below is a summary of quantitative data for commonly employed methods.
| Formylating Agent/Method | Substrate | Product | Yield (%) | Reaction Conditions | Reference(s) |
| Formic Acid / Acetic Anhydride (AFA) | General Amines | N-formyl amines | 97-100 | In situ generation at low temperatures (-20°C) | [1] |
| Formic Acid / Phosphorus Tribromide (PBr3) | Methyl-D,L-tryptophan hydrobromide | Methyl-Nin-Formyl-D,L-tryptophan hydrobromide | 99 | Not specified in snippet | [2] |
| Ethyl Formate with NaHSO₄·H₂O/Activated Charcoal | Various Amines | N-formyl amines | 80-94 | Refluxing ethyl formate (54°C), 10-100 min | [3] |
| Vilsmeier-Haack Reagent (POCl₃, DMF) | Indole | Indole-3-carboxaldehyde | 96 | 0 to 85°C, 6 hours | [4] |
Experimental Protocols
Detailed methodologies for the key formylation reactions are provided below to facilitate reproducibility and adaptation in a laboratory setting.
Protocol 1: N-Formylation using Acetic Formic Anhydride (AFA) (in situ generation)
This protocol is adapted from general procedures for the N-formylation of amines and is expected to be effective for tryptophan.[1][5]
Materials:
-
Tryptophan
-
Formic acid (98-100%)
-
Acetic anhydride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ice-cold water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a clean, dry round-bottom flask, dissolve tryptophan (1.0 eq) in the chosen anhydrous solvent.
-
In a separate flask, prepare the acetic formic anhydride reagent by cooling an excess of formic acid (e.g., 3-5 eq) in an ice bath.
-
Slowly add acetic anhydride (1.5-2.5 eq) to the cooled formic acid with continuous stirring, maintaining the temperature below 10°C.
-
Allow the mixture to stir for 15-30 minutes to ensure the formation of acetic formic anhydride.
-
Slowly add the freshly prepared AFA solution to the tryptophan solution at 0°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-formyltryptophan.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: N-Formylation using Formic Acid and Phosphorus Tribromide (PBr₃)
This protocol is based on a highly efficient method for the N-formylation of tryptophan derivatives.[2]
Materials:
-
Tryptophan
-
Formic acid
-
Phosphorus tribromide (PBr₃)
Procedure:
-
Suspend L-tryptophan in formic acid.
-
Add phosphorus tribromide to the suspension, which acts as an acidic promoter.
-
The reaction is optimized for scalability and has been successfully performed at the 150 mmol scale.
-
Further details on reaction time, temperature, and workup would need to be referenced from the primary literature for a precise replication.
Protocol 3: N-Formylation using Ethyl Formate
This method provides a catalyst- and solvent-free approach for the N-formylation of various amines and can be adapted for tryptophan.[6][7]
Materials:
-
Tryptophan
-
Ethyl formate
Procedure:
-
In a suitable reaction vessel, mix tryptophan (1 eq.) with an excess of ethyl formate (e.g., 3 eq.).
-
Stir the mixture at 60°C until the reaction is complete, as monitored by TLC.
-
Once the tryptophan is fully consumed, remove the excess ethyl formate in vacuo.
-
The resulting N-formyltryptophan can often be used without further purification.
Protocol 4: Vilsmeier-Haack Formylation of the Indole Ring
This reaction targets the C3 position of the indole ring of tryptophan to produce indole-3-carboxaldehyde derivatives.[4][8][9]
Materials:
-
Tryptophan derivative (with protected amine and carboxylic acid groups)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate anhydrous solvent
Procedure:
-
In a reaction flask, prepare the Vilsmeier reagent by reacting DMF with POCl₃ at low temperature (typically 0°C).
-
Dissolve the protected tryptophan derivative in an anhydrous solvent.
-
Slowly add the Vilsmeier reagent to the solution of the tryptophan derivative.
-
The reaction temperature and time will vary depending on the specific substrate; for indole, it is typically stirred at temperatures ranging from 0 to 85°C for several hours.[4]
-
After the reaction is complete, perform an aqueous work-up to hydrolyze the intermediate iminium salt to the aldehyde.
-
Isolate and purify the resulting indole-3-carboxaldehyde derivative using standard techniques such as extraction and chromatography.
Reaction Workflows and Signaling Pathways
To visualize the processes involved in tryptophan formylation and its biological relevance, the following diagrams are provided.
Caption: Experimental workflow for the N-formylation of tryptophan using in situ generated AFA.
Caption: General workflow for the Vilsmeier-Haack formylation of the tryptophan indole ring.
In biological systems, tryptophan metabolism can lead to the formation of N-formylated compounds, such as N-formylkynurenine, which is an intermediate in the kynurenine pathway. Furthermore, N-formylated peptides, which can be derived from bacteria or damaged mitochondria, are potent signaling molecules that activate formyl peptide receptors (FPRs), triggering inflammatory responses.
Caption: Simplified diagram of the Kynurenine pathway for tryptophan metabolism.
Caption: Overview of the Formyl Peptide Receptor (FPR) signaling cascade.[10][11][12][13][14]
Conclusion
The choice of formylating agent for tryptophan synthesis depends critically on the desired outcome, whether it be N-formylation of the amino group or C-formylation of the indole ring. For N-formylation, acetic formic anhydride offers high yields under mild conditions, while formic acid with a promoter like PBr₃ has shown excellent results for tryptophan derivatives. Ethyl formate presents a milder, albeit potentially lower-yielding, alternative. For the specific formylation of the indole C3 position, the Vilsmeier-Haack reaction is the method of choice, providing high yields of the corresponding aldehyde. Researchers should consider the trade-offs in terms of reagent stability, reaction conditions, and potential side reactions when selecting the most appropriate method for their specific application.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 11. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 13. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 14. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of a quantitative assay for N-Formyl-dl-tryptophan
An Inter-Laboratory Guide to the Quantitative Analysis of N-Formyl-dl-tryptophan
For researchers, scientists, and drug development professionals, the accurate quantification of tryptophan metabolites is crucial for advancing studies in immunology, neurodegenerative diseases, and oncology. This compound, an intermediate in the kynurenine pathway, serves as a key analyte in this research. While a formal inter-laboratory validation study for this compound has not been published, this guide provides a comparative overview of the two most robust and commonly employed analytical methodologies for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The data and protocols presented are based on established methods for analogous compounds, such as tryptophan and its derivatives, to provide a reliable framework for inter-laboratory comparison and method validation.
Methodology Comparison
The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS is generally considered the gold standard for its superior sensitivity and specificity, particularly in complex biological samples.[1] However, HPLC-UV offers a cost-effective and reliable alternative for simpler matrices or when higher concentrations are expected.
Quantitative Performance
The following table summarizes the typical performance characteristics expected from each method, based on validation studies of similar tryptophan metabolites. These parameters are critical for assessing the reliability and comparability of results between different laboratories.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient) | >0.999[2][3] | >0.99[4] |
| Limit of Quantification (LOQ) | ~5 µg/mL - 100 µg/mL[5] | 3.42 nmol/L - 244.82 nmol/L[4] |
| Intra-day Precision (%RSD) | < 2%[5] | < 14%[4] |
| Inter-day Precision (%RSD) | < 5% | < 15% |
| Accuracy (Recovery %) | 98% - 102%[5] | 82.5% - 116%[2][3] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are essential for reproducing results across different laboratories. Below are representative protocols for both HPLC-UV and LC-MS/MS assays.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is adapted from established procedures for tryptophan derivatives and is suitable for quantification in less complex matrices like pharmaceutical formulations.[6]
1. Sample Preparation (Deproteinization and Extraction):
- To 1.0 mL of the sample, add 2.0 mL of methanol.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes.
- Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]
- Mobile Phase B: 0.1% TFA in acetonitrile/water (80/20, v/v).[7]
- Gradient: A time-based linear gradient from 5% to 65% Mobile Phase B over 35 minutes is a typical starting point.[7]
- Flow Rate: 1.0 mL/min.[7]
- Column Temperature: 30 °C.[7]
- Detection Wavelength: 280 nm, leveraging the indole chromophore of the tryptophan structure.[6]
- Injection Volume: 20 µL.[7]
3. Quantification:
- A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations.
- The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it the preferred method for quantifying this compound in complex biological matrices such as plasma, serum, or cell culture media.[1][4][8]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of serum or plasma sample, add 300 µL of acidified methanol (e.g., with 0.1% formic acid) containing a stable isotope-labeled internal standard (e.g., this compound-d5).
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 15 minutes at 4 °C.
- Transfer the supernatant to an autosampler vial for injection.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 100 mm x 2 mm, 4 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Methanol.
- Gradient: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly to separate the analyte from matrix components.
- Flow Rate: 0.25 mL/min.[1]
- Injection Volume: 10 µL.[1]
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition (Example): For this compound (MW: 232.23), a hypothetical precursor ion [M+H]⁺ would be m/z 233.2. Product ions would be determined by fragmentation experiments, but a likely transition would involve the loss of the formyl group or cleavage at the amino acid backbone.
- Quantification: The analyte concentration is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared in a similar matrix.
Workflow and Pathway Diagrams
To facilitate understanding and implementation, the following diagrams illustrate the experimental workflows and the relevant metabolic pathway.
References
- 1. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Formyl-dl-tryptophan: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. This guide provides essential information and step-by-step procedures for the proper disposal of N-Formyl-dl-tryptophan, tailored for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance, proper handling and personal protective equipment (PPE) are essential during disposal procedures. Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. In case of a spill, avoid dust formation by gently sweeping the material into a suitable container for disposal.[1]
Disposal Procedures
The primary guideline for the disposal of this compound is to adhere to all national, state, and local regulations governing chemical waste.
Step-by-Step Disposal Guide:
-
Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department or the relevant local regulatory agencies to understand the specific requirements for non-hazardous chemical waste.
-
Keep in Original Container: Whenever possible, leave the this compound in its original container. This ensures clear labeling and prevents accidental mixing with other chemicals.
-
Do Not Mix Waste: Do not mix this compound with other waste streams. Mixing can create unforeseen chemical reactions or complicate the disposal process.
-
Proper Labeling: Ensure the container is clearly labeled with the chemical name "this compound."
-
Waste Collection: Place the properly labeled container in a designated waste collection area for non-hazardous solid chemical waste, as directed by your institution's EHS guidelines.
-
Disposal of Empty Containers: Uncleaned, empty containers should be treated as if they still contain the product and disposed of in the same manner.
Waste Classification
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] While this compound is generally not considered hazardous, the final waste classification may depend on the specific application for which it was used.[1] European Waste Catalogue (EWC) codes, for instance, are application-specific and not product-specific.[1]
Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for disposal, readily available in the safety data sheets for this compound. The disposal guidelines are qualitative and emphasize regulatory compliance.
| Data Point | Value |
| Hazardous Classification | Not classified as hazardous |
| Regulatory Compliance | Adherence to national and local regulations is mandatory |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Formyl-dl-tryptophan
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-Formyl-dl-tryptophan, including detailed operational and disposal plans. Adherence to these procedures will minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent contact and inhalation. The following table summarizes the required PPE.
| Body Part | Protection | Specification | Rationale |
| Hands | Chemical Impermeable Gloves | Nitrile or other appropriate material. Inspect before use. | To prevent skin contact. Use proper glove removal technique to avoid contamination.[1] |
| Eyes | Safety Glasses or Goggles | ANSI Z87.1-compliant. | To protect eyes from dust particles.[2] |
| Body | Laboratory Coat | Standard lab coat. | To protect skin and clothing from contamination.[2] |
| Respiratory | Dust Mask or Respirator | NIOSH (US) or CEN (EU) approved. | Required when dusts are generated to prevent inhalation.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following step-by-step plan outlines the key procedures.
1. Preparation and Engineering Controls:
-
Use a fume hood or other local exhaust ventilation if there is a potential for dust generation.[2]
-
Ensure safety glasses and a lab coat are worn.[2]
2. Handling and Use:
-
Wear suitable protective clothing, including chemical-impermeable gloves.[3][4]
-
Do not breathe in the dust.[5]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3][4]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Keep the container away from heat and sources of ignition.[2]
-
Store apart from incompatible materials such as strong oxidizing agents.[5]
4. Accidental Release Measures:
-
Use personal protective equipment, including chemical impermeable gloves.[3][4]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[3][4]
5. First Aid:
-
After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]
-
After skin contact: Take off contaminated clothing immediately and wash off with soap and plenty of water. Consult a doctor.[3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Dispose of the chemical in accordance with appropriate local, state, and federal laws and regulations.[3]
-
Keep the chemical in suitable and closed containers for disposal.[3][4]
-
Handle uncleaned containers as you would the product itself.[6]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
